Product packaging for (R,R)-Astaxanthin(Cat. No.:CAS No. 60760-95-4)

(R,R)-Astaxanthin

Cat. No.: B3061175
CAS No.: 60760-95-4
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-OXBRSLPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-Astaxanthin is a high-purity stereoisomer of the xanthophyll carotenoid, provided for research applications. This compound is a potent lipid-soluble antioxidant, with studies indicating its effectiveness can be significantly greater than other antioxidants like vitamin E and β-carotene . Its unique molecular structure allows it to embed across cell membranes, with polar end groups neutralizing free radicals and a long conjugated chain quenching oxidative stress, acting as a "lightning rod" for reactive oxygen and nitrogen species (RONS) . Researchers utilize this compound to investigate mechanisms in cardiovascular health, where it has been shown to delay the oxidation of low-density lipoprotein (LDL), a key process in atherosclerosis . Its robust anti-inflammatory properties, including the inhibition of the NF-κB signaling pathway and reduction of pro-inflammatory cytokines, are of significant interest for studying neuroinflammation and age-related cognitive decline . Additional research applications include exploring its role in skin physiology against UV-induced damage, supporting eye health, and modulating lipid and glucose metabolism . The this compound stereoisomer is naturally sourced from organisms like the yeast Xanthophyllomyces dendrorhous . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H52O4 B3061175 (R,R)-Astaxanthin CAS No. 60760-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-OXBRSLPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@@H](CC2(C)C)O)C)\C)\C)/C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60760-95-4
Record name Astaxanthin, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060760954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASTAXANTHIN, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L22ANN83S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Characterization and Isomerism of Astaxanthin

Fundamental Principles of Astaxanthin (B1665798) Stereoisomerism

The specific three-dimensional arrangement of atoms in the astaxanthin molecule gives rise to different stereoisomers and geometric isomers, each with distinct chemical and biological properties.

Astaxanthin's chemical structure, 3,3′-dihydroxy-β,β′-carotene-4,4′-dione, features two identical chiral centers at the C-3 and C-3′ positions of the terminal β-ionone rings. nih.govnih.gov A chiral center is a carbon atom attached to four different groups, allowing for different spatial arrangements. The orientation of the hydroxyl (-OH) group at each of these positions can be either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left), based on the Cahn-Ingold-Prelog priority rules.

This results in three possible stereoisomers:

(3R,3′R)-Astaxanthin: Both hydroxyl groups have the R configuration.

(3S,3′S)-Astaxanthin: Both hydroxyl groups have the S configuration. This and the (3R,3'R) form are enantiomers, meaning they are non-superimposable mirror images of each other. researchgate.net

While all three stereoisomers are found in nature, their distribution varies significantly among different organisms. wikipedia.org Synthetic astaxanthin, derived from petrochemicals, typically consists of a racemic mixture of these isomers in an approximate 1:2:1 ratio of (3S,3'S) to (3R,3'S) to (3R,3'R). wikipedia.orgnih.gov

In addition to stereoisomerism at the chiral centers, astaxanthin's structure includes a central polyene chain with multiple conjugated double bonds. nih.gov This allows for the existence of geometric isomers, also known as cis/trans or E/Z isomers. The 'E' configuration (from the German entgegen, meaning opposite) signifies that the higher-priority substituents are on opposite sides of the double bond, which is equivalent to the trans configuration. The 'Z' configuration (from the German zusammen, meaning together) indicates they are on the same side, equivalent to cis.

The all-E-isomer (all-trans) is the most thermodynamically stable and is the predominant form found in nature. nih.govresearchgate.net However, exposure to factors such as light, heat, or certain solvents can cause the reversible isomerization of the all-E form into various Z-isomers, most commonly 9Z- and 13Z-astaxanthin. nih.govresearchgate.net The presence and ratio of these geometric isomers can influence the molecule's physical properties and biological availability. nih.govnih.gov

Natural Occurrence of (R,R)-Astaxanthin

The (3R,3'R) stereoisomer of astaxanthin is synthesized by specific organisms in nature and is a significant component in the food chain.

The primary microbial source of (3R,3′R)-astaxanthin is the basidiomycetous yeast Xanthophyllomyces dendrorhous, previously known as Phaffia rhodozyma. nih.govffhdj.comuc.pt This yeast naturally synthesizes astaxanthin with exclusively the 3R,3'R configuration. nih.govvitasourcebio.com

In the marine environment, (3R,3'R)-astaxanthin is notably found in Antarctic krill (Euphausia superba), where it is the primary stereoisomer present, mainly in an esterified form. nih.gov Krill and other crustaceans accumulate astaxanthin through their diet, which often includes algae and other microorganisms. This astaxanthin is then passed up the food chain to fish like salmon and marine animals.

The stereoisomeric composition of astaxanthin is a key indicator of its origin. While some organisms produce a single isomer, others accumulate a mixture. This distribution highlights the stereospecificity of the biosynthetic pathways in different species.

For instance, the green microalga Haematococcus pluvialis, a major commercial source of natural astaxanthin, almost exclusively synthesizes the (3S,3'S)-isomer. nih.govnih.govffhdj.com Conversely, the yeast X. dendrorhous produces only the (3R,3'R)-isomer. nih.gov Wild Atlantic salmon primarily contain the (3S,3'S) form, which they accumulate from their diet. nih.govnih.gov Synthetic astaxanthin is always a mixture of all three stereoisomers. nih.gov

Source(3R,3'R)-Isomer (%)(3R,3'S)-Isomer (meso) (%)(3S,3'S)-Isomer (%)
Xanthophyllomyces dendrorhous (Yeast)~10000
Antarctic Krill (Euphausia superba)Primary IsomerVariesVaries
Haematococcus pluvialis (Microalga)00~100
Wild Atlantic SalmonMinor ComponentVariesPrimary Isomer
Synthetic Astaxanthin~25~50~25

Stereospecificity in Astaxanthin Bioactivity at the Molecular Level

The specific stereochemistry of astaxanthin plays a crucial role in its biological activity. The orientation of the hydroxyl groups on the terminal rings influences how the molecule interacts with cellular structures, particularly cell membranes. nih.gov Astaxanthin's unique polar-nonpolar-polar structure allows it to span the lipid bilayer of cell membranes, with the polar ends situated at the membrane-water interfaces and the nonpolar polyene chain within the hydrophobic core. nih.govresearchgate.netresearchgate.net This positioning is key to its ability to quench reactive oxygen species (ROS) and protect against lipid peroxidation. nih.govresearchgate.net

Different stereoisomers can exhibit varying degrees of bioactivity. For example, some research suggests that the 3S,3'S stereoisomer has higher bioactivity compared to other forms. researchgate.net Furthermore, the geometric E/Z configuration also impacts bioactivity. Studies have indicated that Z-isomers may possess greater antioxidant activity and higher bioavailability than the more common all-E isomer. nih.govnih.gov The 13Z-isomer, in particular, has been shown to accumulate selectively in human plasma, suggesting a potential for enhanced biological efficacy. nih.govacs.org This stereospecificity underscores the importance of considering the isomeric composition of astaxanthin when evaluating its physiological effects.

Biosynthesis Pathways of R,r Astaxanthin

Precursor Metabolic Pathways for Isoprenoid Synthesis

All isoprenoids, including astaxanthin (B1665798), are derived from the five-carbon precursor, Isopentenyl Pyrophosphate (IPP), and its isomer, Dimethylallyl Pyrophosphate (DMAPP). oup.comresearchgate.net Organisms utilize two primary pathways to synthesize these fundamental units: the Mevalonate (B85504) (MEV) pathway and the Non-Mevalonate (MEP/DOXP) pathway.

The Mevalonate (MEV) pathway is a crucial metabolic route for IPP synthesis in eukaryotes, including the yeast Xanthophyllomyces dendrorhous. oup.comwikipedia.org This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. oup.comwikipedia.org

The Non-Mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway, is the primary route for IPP synthesis in most bacteria, cyanobacteria, and the plastids of algae and plants. mdpi.comnih.govmdpi.com This pathway starts from glyceraldehyde-3-phosphate (G3P) and pyruvate. mdpi.com

In photosynthetic organisms like the green alga Haematococcus pluvialis and cyanobacteria, the MEP pathway located in the chloroplasts supplies the IPP precursors for astaxanthin biosynthesis. mdpi.comnih.gov Research on the cyanobacterium Synechococcus sp. PCC 7002 engineered for astaxanthin production revealed that the introduction of astaxanthin biosynthetic genes led to an enhancement of the MEP pathway. nih.govacs.org Similarly, in the alga Chromochloris zofingiensis, experiments using pathway-specific inhibitors demonstrated that the precursors for astaxanthin are derived from the MEP pathway. nih.govnih.gov

Table 1: Key Pathways for Isoprenoid Precursor Synthesis
PathwayStarting MaterialsKey IntermediatesFinal ProductTypical Organisms
Mevalonate (MEV) PathwayAcetyl-CoAHMG-CoA, MevalonateIsopentenyl Pyrophosphate (IPP)Eukaryotes (e.g., Xanthophyllomyces dendrorhous), Archaea, some Bacteria oup.comwikipedia.org
Non-Mevalonate (MEP/DOXP) PathwayGlyceraldehyde-3-phosphate (G3P), PyruvateDOXP, MEPIsopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)Bacteria, Algae, Plant Plastids mdpi.comnih.govmdpi.com

Enzymatic Steps in Astaxanthin Biosynthesis Leading to (R,R)-Configuration

Once IPP and DMAPP are synthesized, they are sequentially condensed to form the C20 molecule Geranylgeranyl Pyrophosphate (GGPP), the direct precursor for all carotenoids. oup.comnih.gov The subsequent steps involve desaturation, cyclization, and specific oxygenation reactions to form astaxanthin.

The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules to form the colorless C40 carotenoid, phytoene (B131915). nih.govnih.govint-res.com This reaction is catalyzed by the enzyme Phytoene Synthase (PSY). nih.govint-res.com In fungi like X. dendrorhous, this enzyme is often bifunctional, also possessing lycopene (B16060) cyclase activity, and is encoded by the crtYB gene. oup.comnih.govnih.gov

Following its synthesis, phytoene undergoes a series of four desaturation reactions to introduce conjugated double bonds, which form the chromophore responsible for the carotenoid's color. oup.com These steps convert phytoene into the red-colored lycopene. nih.govaocs.org In bacteria and fungi, a single enzyme, Phytoene Desaturase (encoded by the crtI gene), catalyzes all four desaturation steps. oup.comoup.comnih.gov In contrast, plants and algae typically require multiple enzymes for this conversion. aocs.orgnih.gov

The linear lycopene molecule is the substrate for cyclization reactions that form the characteristic β-ionone rings found in astaxanthin's precursor, β-carotene. nih.gov The enzyme Lycopene β-cyclase (LCY) catalyzes the formation of a β-ring at each end of the lycopene molecule in a two-step reaction, yielding β-carotene. aocs.org In X. dendrorhous, the bifunctional CrtYB enzyme is responsible for both phytoene synthesis and the cyclization of lycopene to β-carotene. oup.comnih.gov Inhibition of this cyclization step, for example by compounds like nicotine, leads to the accumulation of lycopene. capes.gov.br

The final and most critical steps in the synthesis of (R,R)-astaxanthin involve the conversion of β-carotene through the addition of hydroxyl (-OH) and keto (=O) groups at the 3, 3' and 4, 4' positions of its β-ionone rings, respectively. nih.govnih.gov This conversion is carried out by two key enzymatic activities: a β-carotene hydroxylase and a β-carotene ketolase. nih.govnih.gov

In the yeast Xanthophyllomyces dendrorhous, which produces the (3R,3'R) stereoisomer, these final conversion steps are catalyzed by a unique enzyme known as astaxanthin synthase (CrtS). nih.govnih.govnih.gov This enzyme is a cytochrome P450 monooxygenase that exhibits both hydroxylase and ketolase activities. nih.govnih.gov It works in conjunction with a cytochrome P450 reductase (CrtR). nih.gov The CrtS enzyme specifically introduces hydroxyl groups at the C-3 and C-3' positions and keto groups at the C-4 and C-4' positions of the β-carotene rings, leading to the formation of (3R,3'R)-astaxanthin. oup.comnih.gov The reaction proceeds through several intermediates, including echinenone (B51690), canthaxanthin (B1668269), zeaxanthin (B1683548), and adonixanthin. nih.govnih.gov The stereospecificity of the CrtS enzyme from X. dendrorhous is crucial for producing the desired (R,R) configuration. oup.com

In other organisms, such as bacteria and algae, these steps are typically catalyzed by two separate enzymes: a β-carotene 3,3'-hydroxylase (CrtZ) and a β-carotene 4,4'-ketolase (CrtW or BKT). nih.govnih.gov The order of these reactions can vary, with some pathways proceeding through zeaxanthin (hydroxylation first) and others through canthaxanthin (ketolation first). nih.govnih.gov However, for the specific production of this compound, the enzymatic machinery of X. dendrorhous provides a direct and stereospecific route. oup.com

Table 2: Key Enzymes in the Biosynthesis of this compound from GGPP
EnzymeGene (in X. dendrorhous)SubstrateProductReaction Type
Phytoene SynthasecrtYBGeranylgeranyl Pyrophosphate (GGPP)PhytoeneCondensation nih.gov
Phytoene DesaturasecrtIPhytoeneLycopeneDesaturation nih.gov
Lycopene CyclasecrtYBLycopeneβ-CaroteneCyclization nih.gov
Astaxanthin Synthase (Cytochrome P450)crtSβ-Carotene(3R,3'R)-AstaxanthinHydroxylation & Ketolation nih.gov

Stereospecific Hydroxylation and Ketolation of Beta-Carotene

Role of Beta-Carotene Hydroxylase (CrtR-b/CrtZ)

Beta-carotene hydroxylase, encoded by the crtZ gene or designated as CrtR-b, is a crucial enzyme responsible for introducing hydroxyl (-OH) groups at the C3 and C3' positions of the β-ionone rings of carotenoids. nih.govresearchgate.net This hydroxylation is a critical step in the formation of xanthophylls, including astaxanthin. The enzyme can act on β-carotene to produce β-cryptoxanthin (monohydroxylated) and subsequently zeaxanthin (dihydroxylated). researchgate.net

In many bacteria, CrtZ is a bifunctional enzyme that can hydroxylate the β-ionone ring regardless of whether a keto group is present at the C4 position. researchgate.net This means it can convert canthaxanthin to astaxanthin via the intermediate adonirubin. researchgate.net The efficiency and substrate specificity of CrtZ can vary significantly between different species, which influences the final profile of carotenoids produced. nih.govmdpi.com In the context of this compound synthesis, the hydroxylase activity is often part of a multi-functional enzyme or works in concert with a ketolase. For instance, in Haematococcus pluvialis, which produces the (3S,3'S) isomer, a specific β-carotene hydroxylase (CHY) is involved. nih.gov In organisms producing the (R,R) form, this activity is typically integrated into the function of astaxanthin synthase.

Role of Beta-Carotene Ketolase (BKT)

Beta-carotene ketolase, also known as β-carotene C-4 oxygenase and encoded by the bkt or crtW gene, catalyzes the introduction of a keto (=O) group at the C4 and C4' positions of the β-ionone rings. nih.govresearchgate.net This is the defining step that converts carotenes into ketocarotenoids like astaxanthin. The enzyme acts on β-carotene to form echinenone (monoketo derivative) and then canthaxanthin (diketo derivative). nih.gov

The substrate specificity of BKT can differ among organisms. For example, the BKT from Haematococcus pluvialis can convert β-carotene to canthaxanthin but does not efficiently use zeaxanthin as a substrate. nih.gov In contrast, the CrtW ketolase from bacteria like Paracoccus sp. can act on both hydroxylated and non-hydroxylated substrates. nih.gov Overexpression of BKT genes has been a common strategy in metabolic engineering to increase the production of astaxanthin in various host organisms. mdpi.com The balance between the ketolase (BKT/CrtW) and hydroxylase (CrtZ) activities is critical, as an imbalance can lead to the accumulation of intermediate products like canthaxanthin or zeaxanthin, thereby reducing the final astaxanthin yield. nih.govresearchgate.net

Astaxanthin Synthase (CrtS) Activity and Specificity

In the yeast Xanthophyllomyces dendrorhous, the synthesis of (3R,3'R)-astaxanthin from β-carotene is primarily catalyzed by a single, bifunctional enzyme called astaxanthin synthase, encoded by the crtS gene. mdpi.comnih.gov This enzyme is a member of the cytochrome P450 family and is unique because it possesses both β-carotene ketolase and β-carotene hydroxylase activities. nih.govmdpi.com

The CrtS enzyme sequentially converts β-carotene into astaxanthin. The proposed mechanism involves the enzyme first catalyzing the 4-ketolation of β-carotene, followed by 3-hydroxylation. mdpi.com This bifunctional nature is distinct from many bacteria and algae where two separate enzymes (CrtZ and CrtW/BKT) perform these reactions. nih.govmdpi.com For its activity, CrtS requires a partner protein, a cytochrome P450 reductase (encoded by the crtR gene), which provides the necessary electrons for the oxygenation reactions. mdpi.comresearchgate.net Studies have shown that the absence of CrtR prevents astaxanthin synthesis, leading to the accumulation of β-carotene. mdpi.com Overexpression of the crtS gene in X. dendrorhous has been shown to significantly increase astaxanthin production, indicating its crucial role in the pathway. nih.govnih.gov

Genetic Regulation of this compound Biosynthesis in Model Organisms

The production of this compound is a tightly regulated process involving the coordinated expression of several genes. The yeast Xanthophyllomyces dendrorhous serves as a primary model organism for studying the genetics of (3R,3'R)-astaxanthin synthesis. nih.gov

Gene Cluster Identification and Expression Profiles

In many carotenoid-producing microorganisms, the genes responsible for the biosynthesis pathway are organized into a gene cluster, which facilitates their co-regulation. In bacteria such as Paracoccus haeundaensis, the carotenogenic genes crtW, crtZ, crtY, crtI, crtB, and crtE are found together in a cluster. nih.gov

In the yeast X. dendrorhous, the key genes for astaxanthin synthesis include those for the precursor pathway (crtE for GGPP synthase, and crtYB for phytoene synthase and lycopene cyclase) and the final conversion steps (crtI for phytoene desaturase, and the crucial crtS for astaxanthin synthase and crtR for its reductase partner). mdpi.comnih.govf1000research.com Research has shown that enhancing the transcription level of the crtS gene not only increases the conversion of intermediates but also leads to the upregulation of other related genes in the pathway, such as crtE, crtYB, and crtI. nih.gov This suggests a coordinated regulatory network controlling the metabolic flux towards astaxanthin. Genome sequencing of astaxanthin-producing yeasts like Rhodotorula mucilaginosa has also identified these core putative genes (CrtE, CrtYB, CrtI, CrtS, CrtR), providing a basis for molecular characterization and genetic engineering. f1000research.comf1000research.com

Comparative Biosynthetic Strategies for Different Astaxanthin Stereoisomers

Astaxanthin has two chiral centers at the C3 and C3' positions, leading to three possible stereoisomers: (3R,3'R), (3S,3'S), and the meso form (3R,3'S). nih.govnih.gov The stereoisomer produced is determined by the specific enzymatic machinery of the source organism.

(3R,3'R)-Astaxanthin: The yeast Xanthophyllomyces dendrorhous (Phaffia rhodozyma) exclusively synthesizes the (3R,3'R) isomer. nih.govnih.gov Its unique biosynthetic strategy relies on the bifunctional cytochrome P450 enzyme, astaxanthin synthase (CrtS), which performs both ketolation and hydroxylation. mdpi.com

(3S,3'S)-Astaxanthin: The microalga Haematococcus pluvialis is the primary natural source of the (3S,3'S) stereoisomer. nih.govnih.gov Its biosynthetic pathway is different from that of X. dendrorhous, utilizing two distinct enzymes: a β-carotene ketolase (BKT) and a β-carotene hydroxylase (CHY or CrtR-b). nih.gov The stereospecificity of the hydroxylase is responsible for producing the (S) configuration at the C3 and C3' positions.

Meso-(3R,3'S)-Astaxanthin and Mixed Isomers: Synthetic astaxanthin, produced from petrochemical sources, is a mixture of all three stereoisomers in a characteristic ratio of approximately 1:2:1 for (3R,3'R), (3R,3'S), and (3S,3'S), respectively. nih.govresearchgate.net This non-biological process lacks the stereospecificity of the enzymes found in natural producers. Some bacteria, like Paracoccus carotinifaciens, can produce a mix of isomers, but often predominantly the (3R,3'R) form. nih.gov

The different biosynthetic origins result in products with distinct stereoisomer profiles, which is a critical factor as the biological activities of the isomers can vary. nih.govnih.gov

Table of Key Enzymes in Astaxanthin Biosynthesis

Enzyme NameGene(s)FunctionCommon Organisms
Beta-Carotene HydroxylasecrtZ, chy, crtR-bAdds hydroxyl (-OH) groups at C3 and C3' positionsBacteria, Haematococcus pluvialis
Beta-Carotene Ketolasebkt, crtWAdds keto (=O) groups at C4 and C4' positionsBacteria, Haematococcus pluvialis
Astaxanthin SynthasecrtSBifunctional: performs both ketolation and hydroxylationXanthophyllomyces dendrorhous
Cytochrome P450 ReductasecrtRElectron donor required for CrtS activityXanthophyllomyces dendrorhous
Phytoene Synthase / Lycopene CyclasecrtYBKey enzyme in the precursor pathway leading to β-caroteneXanthophyllomyces dendrorhous

Biotechnological Production and Metabolic Engineering of R,r Astaxanthin

Strategies for Enhanced Biosynthesis in Native Producers

Native producers of astaxanthin (B1665798), primarily the microalga Haematococcus pluvialis and the yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma), are the main commercial sources of natural astaxanthin. jmb.or.kr Research has focused on optimizing their culture conditions to maximize yield.

Optimization of Fermentation Conditions for (R,R)-Astaxanthin Yield

The cultivation of native astaxanthin producers is typically a two-stage process. nih.gov The first, or "green" stage, focuses on accumulating biomass under optimal growth conditions. nih.govnih.gov The second, or "red" stage, involves inducing stress to trigger astaxanthin accumulation. nih.govnih.gov

Key parameters optimized during the green stage include nutrient composition, particularly nitrogen and carbon sources, and light intensity. nih.gov For H. pluvialis, a light intensity of 25–50 μmol m⁻² s⁻¹ is generally suitable for growth. frontiersin.org The addition of ferrous sulfate (B86663) has been shown to increase biomass concentration in H. pluvialis. nih.gov

In the red stage, various stressors are applied to induce astaxanthin biosynthesis. High light intensity is a primary induction factor. jmb.or.krjmb.or.kr For instance, increasing light intensity from 2000 lx to 5000 lx can induce astaxanthin accumulation. nih.gov However, excessively high light can also lead to photoinhibition and cell damage. jmb.or.kr Temperature also plays a crucial role, with studies showing that controlling daytime and nighttime temperatures can significantly boost biomass and astaxanthin productivity. nih.gov The carbon source is also a critical factor; for example, sodium acetate (B1210297) has been reported to improve cell productivity in H. pluvialis. nih.gov

OrganismCultivation StageOptimized ParameterEffect on Yield
Haematococcus pluvialisGreen StageLight Intensity25–50 μmol m⁻² s⁻¹ supports optimal growth frontiersin.org
Haematococcus pluvialisGreen StageNutrientAddition of ferrous sulfate increased biomass by 37% nih.gov
Haematococcus pluvialisRed StageLight IntensityIncreasing from 2000 lx to 5000 lx induces astaxanthin accumulation nih.gov
Haematococcus pluvialisRed StageCarbon Source30 mM sodium acetate improved cell productivity nih.gov
Haematococcus pluvialisRed StageTemperatureControlled temperatures led to a 5-fold increase in biomass and 2.9-fold increase in astaxanthin productivity nih.gov

Precursor Feeding and Metabolic Flux Redirection

Enhancing the supply of precursors for astaxanthin biosynthesis is a key strategy to improve yields. The biosynthesis of astaxanthin begins with the mevalonate (B85504) pathway, which produces isoprenoid precursors. plantae.org In engineered Saccharomyces cerevisiae, overexpressing the gene for GGPP synthase (BTS1) increased the production of the precursor geranylgeranyl pyrophosphate (GGPP), leading to a 22-fold increase in β-carotene, a direct precursor to astaxanthin. nih.gov

Metabolic flux can be redirected towards astaxanthin production by modulating competing pathways. annualreviews.org In Yarrowia lipolytica, a negative correlation between cell growth and astaxanthin production was observed, suggesting that redirecting carbon flux from central carbon metabolism towards the mevalonate pathway and lipid metabolism can enhance astaxanthin synthesis. researchgate.netnih.govresearcher.life This redirection can be achieved by down-regulating genes involved in cell biomass production. researchgate.netnih.gov For example, transcriptomic analysis of a high-astaxanthin-producing Y. lipolytica strain revealed elevated carbon flux through lipid metabolism and acetyl-CoA and mevalonate supply, while it was restrained in the central carbon metabolism. nih.gov

Role of Stress Induction in this compound Accumulation

Stress conditions are potent inducers of astaxanthin accumulation in native producers like H. pluvialis. jmb.or.kre-algae.org These stressors include high light intensity, nutrient starvation (especially nitrogen), and salinity. jmb.or.krfrontiersin.orgjmb.or.kr Under such conditions, H. pluvialis transitions from a green, motile vegetative state to a red, non-motile cyst stage, accumulating large amounts of astaxanthin. nih.gove-algae.org

High light stress is a well-documented inducer. frontiersin.org Light intensities exceeding 100 μmol m⁻² s⁻¹ typically trigger astaxanthin synthesis. frontiersin.org The combination of high light and nitrogen starvation is particularly effective in boosting astaxanthin production. jmb.or.krjmb.or.kr Studies have shown that high light synergizes with nitrogen starvation to stimulate astaxanthin biosynthesis. jmb.or.kr For instance, under nitrogen starvation, the highest astaxanthin level achieved was 1.64 times higher than the control group. jmb.or.kr

The accumulation of astaxanthin is a protective mechanism against oxidative stress caused by these environmental challenges. tandfonline.commaine.edu Stress conditions lead to an increase in reactive oxygen species (ROS), which can cause cellular damage. maine.edualga.cz Astaxanthin, with its potent antioxidant properties, helps to neutralize these ROS. maine.edunih.gov The synthesis of astaxanthin and other secondary carotenoids is considered a survival strategy for microalgae under photo-oxidative stress. tandfonline.com In fact, astaxanthin accumulation has been shown to protect photosynthetic activities and reduce cell mortality under stress. tandfonline.com Mechanical stress has also been shown to induce astaxanthin accumulation in H. pluvialis. rsc.org

StressorOrganismEffectResearch Finding
High Light IntensityHaematococcus pluvialisInduces astaxanthin biosynthesisLight intensity >100 μmol m⁻² s⁻¹ triggers accumulation frontiersin.org
Nitrogen StarvationHaematococcus pluvialisEnhances astaxanthin contentYields 1.64 times higher astaxanthin than control jmb.or.kr
High Light + Nitrogen StarvationHaematococcus pluvialisSynergistic effect on astaxanthin productionHigh light has a greater effect on yield, while nitrogen starvation enhances content per biomass jmb.or.krjmb.or.kr
Oxidative Stress (ROS)Haematococcus pluvialisTriggers protective astaxanthin accumulationAstaxanthin neutralizes ROS and reduces cell damage tandfonline.commaine.edumaine.edunih.gov
Mechanical StressHaematococcus pluvialisInduces astaxanthin accumulation~9 times more astaxanthin compared to no stress condition rsc.org

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers a promising alternative for producing astaxanthin in non-native, or heterologous, hosts that are often easier and more cost-effective to cultivate than native producers.

Gene Overexpression and Pathway Reconstruction

A common strategy involves reconstructing the astaxanthin biosynthetic pathway in well-characterized microbial hosts like Saccharomyces cerevisiae and Escherichia coli. nih.govnih.gov This is achieved by introducing and overexpressing the necessary genes, primarily those encoding β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ), which convert β-carotene into astaxanthin. nih.govhep.com.cn

In S. cerevisiae, the introduction of CrtW and CrtZ genes from various bacterial and microalgal sources has successfully led to astaxanthin production. hep.com.cnmdpi.com For example, expressing CrtW from Brevundimonas vesicularis and CrtZ from Alcaligenes sp. in a β-carotene-producing yeast strain resulted in an astaxanthin yield of 3.1 mg/g dry cell weight (DCW). hep.com.cn Further optimization, such as strengthening the promoter of the crtZ gene, increased the yield to 4.5 mg/g DCW. hep.com.cn High-density fed-batch fermentation of this engineered strain achieved a titer of 81.0 mg/L, the highest reported in yeast at the time. hep.com.cn

Similarly, in E. coli, introducing the astaxanthin biosynthesis pathway has been successful. nih.gov Balancing the expression levels of crtW and crtZ is crucial for maximizing the conversion of β-carotene to astaxanthin. researchgate.netcjnmcpu.com Engineering efforts have focused on screening for the most efficient enzyme variants and optimizing their expression. nih.gov

Enzyme Engineering for Improved Specificity and Activity in this compound Synthesis

The efficiency of this compound synthesis is often limited by the catalytic activity and substrate preference of key enzymes, particularly β-carotene ketolase (CrtW or BKT) and β-carotene hydroxylase (CrtZ). nih.gov Enzyme engineering strategies, including directed evolution and fusion enzyme construction, have been employed to overcome these limitations. nih.gov

A significant challenge in microbial astaxanthin production is the accumulation of intermediates like canthaxanthin (B1668269) and zeaxanthin (B1683548), which reduces the final astaxanthin yield. nih.gov To address this, researchers have explored the fusion of CrtZ and CrtW enzymes. A study demonstrated that a fusion enzyme of CrtZ and CrtW connected by a flexible linker (2 X GGGGS peptides) significantly reduced the accumulation of these intermediates in Saccharomyces cerevisiae. nih.gov Compared to the control strain expressing separate enzymes, the fusion enzyme strategy led to a 7-fold and 14-fold reduction in zeaxanthin and canthaxanthin, respectively, while increasing astaxanthin production by 1.6 times. nih.gov

Directed evolution of this fusion enzyme, using techniques like error-prone PCR, has yielded further improvements. nih.gov By combining beneficial mutations (L95S + I206L), the astaxanthin content was increased by 3.8 times compared to the control strain. nih.gov Structural analysis suggested that these mutations altered the interaction between the substrate and the enzyme's active site, thereby enhancing catalytic activity. nih.gov

In another approach, protein engineering was used to improve the activity of the rate-limiting enzyme OBKT, resulting in a 34% increase in astaxanthin production. mdpi.com Furthermore, a structure-guided protein engineering approach was used to modify lycopene (B16060) cyclase to eliminate substrate inhibition by lycopene, a key precursor in the pathway. mdpi.com

The selection of enzymes from different microbial sources is also a critical aspect. For instance, the β-carotene ketolases and hydroxylases from various marine bacteria have been tested for efficient astaxanthin production in Corynebacterium glutamicum. mdpi.com The combination of CrtW and CrtZ from Fervidobacterium pelagi in a β-carotene producing strain of C. glutamicum resulted in astaxanthin as the main carotenoid. mdpi.com

Table 1: Impact of Enzyme Engineering on this compound Production

Engineering Strategy Host Organism Key Improvement Reference
Fusion of CrtZ and CrtW Saccharomyces cerevisiae Reduced intermediates, 1.6x increase in astaxanthin nih.gov
Directed Evolution of Fusion Enzyme (L95S + I206L) Saccharomyces cerevisiae 3.8x increase in astaxanthin nih.gov
Protein Engineering of OBKT Not Specified 34% improvement in astaxanthin production mdpi.com
Heterologous Expression of F. pelagi CrtW and CrtZ Corynebacterium glutamicum Astaxanthin as the main carotenoid produced mdpi.com

Synthetic Biology Applications in this compound Biomanufacturing

Synthetic biology offers powerful tools for the design and construction of artificial pathways for this compound production in various host organisms. researchgate.net This approach involves the assembly of genes from different sources to create novel metabolic routes. tandfonline.com

A key strategy is to introduce the astaxanthin biosynthesis pathway into non-carotenogenic microbes like Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica. researchgate.netmdpi.com This typically involves the heterologous expression of genes encoding β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ), which convert the precursor β-carotene to astaxanthin. mdpi.com The biosynthesis of astaxanthin in bacteria and algae from β-carotene is mediated by these two enzymes. nih.gov

The choice and combination of these enzymes are crucial for high-yield production. For example, in E. coli, the combination of CrtW from Brevundimonas sp. SD212 and CrtZ from Pantoea sp. has been shown to be effective. nih.gov In S. cerevisiae, high astaxanthin production has been achieved with combinations of a mutant BKT from Haematococcus pluvialis and CrtZ from H. pluvialis, or CrtW from Brevundimonas vesicularis and CrtZ from Agrobacterium aurantiacum. nih.gov In Y. lipolytica, the combination of CrtZ from Paracoccus sp. and CrtW from H. pluvialis has been reported to be successful. nih.gov

Fine-tuning the expression of these genes is also critical. In Corynebacterium glutamicum, varying the translation initiation rates of crtW and crtZ genes through different ribosome binding sites, spacing, and start codons was used to balance their expression for efficient astaxanthin production. mdpi.com

Furthermore, constructing fusion enzymes of CrtZ and CrtW has been shown to be an effective strategy to increase the efficiency of the pathway by reducing the diffusion of undesirable intermediates. nih.gov A fusion construct of CrtZ from a plant source and CrtW from Brevundimonas sp. SD212 resulted in a 1.4-fold increase in astaxanthin levels when expressed in E. coli. nih.gov

Genome editing technologies, particularly CRISPR/Cas9, have revolutionized the precision engineering of microbial strains for enhanced this compound production. researchgate.netd-nb.info These tools allow for targeted gene knockouts, insertions, and modifications to optimize the metabolic flux towards astaxanthin. d-nb.info

CRISPR/Cas9 has been successfully applied in the green microalga Chlamydomonas reinhardtii to create a tailored carotenoid pathway for astaxanthin bioproduction. mdpi.com By knocking out the lycopene ε-cyclase (LCYE) gene, the metabolic flux was redirected away from the competing α-carotene biosynthesis pathway, thereby increasing the availability of β-carotene for astaxanthin synthesis. This resulted in the accumulation of astaxanthin without negatively impacting cellular fitness. mdpi.com

Base editing, a more precise form of genome editing that allows for single-base changes without creating double-strand breaks, is also an emerging tool. researchgate.netbwise.kr Cytosine base editors (CBEs) and adenine (B156593) base editors (ABEs) can be used to introduce specific mutations to fine-tune enzyme activity or regulate gene expression. researchgate.net

In addition to gene knockouts, CRISPR-based technologies can be used for gene activation (CRISPRa) or interference (CRISPRi) to modulate the expression of endogenous genes. bwise.kr For example, CRISPRi has been used in Nannochloropsis oceanica to reduce the transcript levels of certain genes, while CRISPRa has been used to increase gene expression and improve growth. bwise.kr These techniques offer precise control over the metabolic network to enhance the production of this compound.

Omics Technologies for Systems-Level Understanding

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides valuable insights into the gene regulatory networks governing this compound biosynthesis. d-nb.infonih.gov By comparing the transcriptomes of high- and low-producing strains or cells under different conditions, researchers can identify key genes and pathways involved in astaxanthin accumulation. d-nb.inforesearchsquare.com

In the microalga Haematococcus pluvialis, transcriptomic analysis revealed that under stress conditions (like high light or nutrient deprivation) that induce astaxanthin production, genes involved in the methylerythritol 4-phosphate (MEP) pathway, which supplies the precursors for carotenoid synthesis, are significantly upregulated. nih.govfrontiersin.org Specifically, genes encoding enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) (IPP) isomerase are upregulated. nih.govnih.gov

Furthermore, the expression of genes directly involved in the conversion of β-carotene to astaxanthin, such as β-carotene ketolase (BKT) and β-carotene hydroxylase (CRT-B), is also significantly increased. nih.govnih.gov Transcriptomic studies in Chromochloris zofingiensis under nitrogen deprivation showed that astaxanthin biosynthesis was stimulated while lutein (B1675518) biosynthesis was impaired, leading to the accumulation of astaxanthin at the expense of primary carotenoids. d-nb.info

Comparative transcriptome analysis between different cell types of H. pluvialis has also been conducted. Non-motile cells, which have a higher capacity for astaxanthin accumulation, showed upregulation of genes related to astaxanthin biosynthesis, lipid biosynthesis, and photosynthesis compared to akinetes. researchsquare.com These analyses help to identify potential gene targets for metabolic engineering to improve astaxanthin yields. d-nb.info

Table 2: Upregulated Genes in Astaxanthin Production Identified by Transcriptomics

Organism Condition Upregulated Genes/Pathways Reference
Haematococcus pluvialis High Light / Salicylic Acid TCA cycle, Pentose phosphate (B84403) pathway, Astaxanthin biosynthesis genes (e.g., bkt) nih.gov
Chromochloris zofingiensis Nitrogen Deprivation Astaxanthin biosynthesis pathway d-nb.info
Haematococcus pluvialis Blue Light ipi (IPP isomerase) nih.gov
Haematococcus pluvialis (non-motile cells) Photoinduction Astaxanthin biosynthesis, Lipid biosynthesis, Photosynthesis researchsquare.com

Metabolomics, the comprehensive analysis of all metabolites in a biological system, is a powerful tool for understanding the metabolic state of a cell during this compound production. researchgate.netresearchgate.net By profiling the changes in intermediates and co-factors, researchers can identify metabolic bottlenecks and uncover regulatory mechanisms. nih.gov

In Haematococcus pluvialis, metabolomic profiling during astaxanthin accumulation induced by high light revealed significant changes in various metabolites. researchgate.net This includes increases in cytoprotective metabolites like sucrose, proline, and glutamic acid, whose precursors are intermediates of the Calvin cycle and the TCA cycle. researchgate.net This suggests that these central metabolic pathways provide the necessary building blocks and energy for astaxanthin synthesis and cellular protection under stress. researchgate.net

Integrative analysis of metabolomics and transcriptomics data can provide a more holistic view of the cellular response. In rainbow trout fed with astaxanthin, combined metabolomic and transcriptomic analyses revealed that dietary astaxanthin influences lipid and amino acid metabolism, which in turn affects antioxidant capacity and immunity. frontiersin.org

Metabolomic studies in H. pluvialis under nitrogen starvation have shown a dramatic shift in carotenoid composition, with astaxanthin becoming the dominant carotenoid. nih.gov This is accompanied by changes in fatty acid and carbohydrate metabolism, highlighting the interconnectedness of these pathways. nih.gov The data from such studies can be used to build metabolic models to test hypotheses about carbon partitioning and identify targets for metabolic engineering. nih.gov

Advanced Analytical Methodologies for R,r Astaxanthin Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for resolving the complex mixture of astaxanthin (B1665798) isomers, including geometric (cis/trans) and optical (enantiomeric) forms. High-Performance Liquid Chromatography (HPLC) and its advanced variants, such as Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods, complemented by Thin-Layer Chromatography (TLC) for screening purposes.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer and Geometric Isomer Resolution

HPLC is the gold standard for separating and quantifying astaxanthin isomers due to its high resolution, sensitivity, and versatility. The separation of stereoisomers, particularly enantiomers, relies heavily on the choice of chiral stationary phases and the optimization of mobile phase systems.

The separation of astaxanthin's optical isomers, including the (R,R) form, necessitates the use of chiral stationary phases (CSPs). These phases are designed to interact stereoselectively with enantiomers, leading to differential retention times.

Polysaccharide-Based CSPs: Cellulose-based chiral stationary phases, such as Chiralcel OD-RH (cellulose-tris-3,5-dimethylphenyl-carbamate), have demonstrated effectiveness in the enantioselective separation of astaxanthin under reversed-phase conditions nih.gov. More recently, Chiralpak IC columns have been successfully employed for the efficient separation of astaxanthin stereoisomers, showcasing good loading capacity and chiral recognition abilities nih.govnih.govrsc.orgspkx.net.cnejbiotechnology.info.

Pirkle-Type CSPs: Pirkle-type stationary phases, including those based on L-leucine and D-phenylglycine derivatives, have also been investigated for astaxanthin enantioseparation nih.govscience.govnih.gov. The Sumichiral OA-2000 column, featuring a Pirkle covalent D-phenylglycine chiral stationary phase, is noted for its ability to separate configurational isomers of astaxanthin science.govopenagrar.de. However, studies have indicated potential variability in reproducibility between different columns of the same type, and significant differences between columns from different manufacturers, highlighting the importance of careful column selection and validation nih.gov.

Table 1: Common Chiral Stationary Phases for Astaxanthin Stereoisomer Separation

Chiral Stationary Phase (CSP) TypeManufacturer/Brand ExampleKey FeaturesRelevant to (R,R)-Astaxanthin SeparationReferences
Polysaccharide-based (Cellulose derivatives)Chiralcel OD-RHCellulose-tris-3,5-dimethylphenyl-carbamate; effective under reversed-phase conditions.Yes nih.gov
Polysaccharide-basedChiralpak ICHigh loading capacity, good chiral recognition ability; used with specific mobile phases.Yes nih.govnih.govrsc.orgspkx.net.cnejbiotechnology.info
Pirkle-type (Covalent Bonding)Sumichiral OA-2000Pirkle covalent D-phenylglycine; used for separating configurational isomers.Yes science.govnih.govopenagrar.de
Pirkle-type (Covalent Bonding)Pirkle covalent L-leucineInvestigated for enantioseparation; potential reproducibility issues noted.Yes nih.govnih.gov

The selection and optimization of the mobile phase are critical for achieving efficient separation of astaxanthin stereoisomers. The mobile phase composition influences polarity, elution strength, and selectivity.

Reversed-Phase Systems: For polysaccharide-based CSPs like Chiralcel OD-RH, reversed-phase conditions using methanol (B129727) have been effective nih.gov. For Chiralpak IC columns, mixtures of methanol and methyl tert-butyl ether (MTBE) (e.g., 90:10, v/v) have been reported for stereoisomer separation nih.govrsc.org. Another effective system for chiral separation involves MTBE and acetonitrile (B52724) (e.g., 35:65, v/v) spkx.net.cnejbiotechnology.info.

Solvent Mixtures: Various solvent mixtures are employed in HPLC for astaxanthin analysis, including combinations of methanol, acetonitrile, dichloromethane, and water, often with gradient elution to resolve geometric and optical isomers ulpgc.esasianpubs.orgresearchgate.net. The choice of protic solvents like methanol is often favored over aprotic solvents like acetonitrile for certain chiral analyses researchgate.net.

Modifiers: The addition of mobile phase modifiers, such as acidic components, can significantly impact enantioseparation researchgate.net.

Table 2: Mobile Phase Systems for Astaxanthin Stereoisomer Separation

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)References
Chiralcel OD-RHMethanol (under reversed-phase conditions)Not specifiedNot specified nih.gov
Chiralpak ICMethanol–Methyl tert-butyl ether (90:10, v/v)3.06Not specified nih.govrsc.org
Chiralpak ICMethyl tert-butyl ether–acetonitrile (35:65, v/v)1.0470 spkx.net.cnejbiotechnology.info
ZORBAX SB-C18Acetonitrile (60%) – tert-butyl-methyl-ether (40%)1.0476 nih.gov
C18Methanol/H₂O (92.5:7.5, v/v)Not specifiedNot specified researchgate.net
C18Water:methanol:dichloromethane:acetonitrile (4.5:28:22:45.5)1.0476 researchgate.net

Detection plays a crucial role in identifying and quantifying astaxanthin isomers. Diode Array Detectors (DAD) and Mass Spectrometry (MS), often coupled with HPLC (HPLC-DAD-MS), provide complementary information.

Diode Array Detection (DAD): DAD allows for the acquisition of full UV-Vis spectra of eluting compounds, aiding in peak identification and purity assessment based on characteristic absorption maxima ulpgc.esmdpi.comresearchgate.netnih.gov. Different geometric isomers can sometimes be distinguished by subtle spectral differences lcms.cz.

Mass Spectrometry (MS): MS detection, particularly LC-MS and LC-MS/MS, offers enhanced selectivity and specificity. It confirms the molecular weight of astaxanthin and its derivatives, and tandem MS (MS/MS) can provide structural information, helping to differentiate coeluting isomers and impurities nih.govulpgc.esresearchgate.netnih.gov. LC-QTOF-MS is particularly useful for identifying various astaxanthin mono- and diesters researchgate.netnih.gov.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC represents an advancement over conventional HPLC, offering faster analysis times, improved resolution, and increased sensitivity. This is achieved through the use of columns packed with smaller particles (< 2 µm) and specialized high-pressure delivery systems ulpgc.es. The lower viscosity of supercritical CO₂ as a mobile phase component in UHPLC systems also contributes to faster flow rates and enhanced separation efficiency for non-polar analytes like astaxanthin lcms.cz. UHPLC coupled with PDA and MS detectors (UHPLC-PDA-MS) is employed for detailed analysis of astaxanthin and its esters nih.govplos.org.

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Screening

TLC remains a valuable technique for the qualitative and quantitative screening of astaxanthin, particularly in complex matrices like dietary supplements. It offers a rapid, cost-effective, and simple approach for initial assessments.

Methodology: A common TLC method involves using Silica gel 60 F254 plates as the stationary phase and a mobile phase mixture of methanol: ethyl acetate (B1210297): 1,4-dioxane (B91453) (1:3:6, v/v/v). Densitometric detection is typically performed at around 460 nm researchgate.netmdpi.com.

Performance: Validation studies have demonstrated good linearity, precision, and accuracy for TLC methods, with reported limits of detection (LOD) and quantification (LOQ) suitable for screening researchgate.netmdpi.com. For instance, an LOD of 0.85 ng/μL and LOQ of 2.57 ng/μL were reported for astaxanthin using TLC researchgate.net.

Applications: TLC is useful for obtaining a rapid overview of carotenoids present in a sample and can be used in conjunction with HPLC for a more comprehensive analysis hku.hk.

Table 3: TLC Method Parameters for Astaxanthin Screening

Stationary PhaseMobile Phase (v/v/v)Detection Wavelength (nm)Rf Value (Astaxanthin)LOD (ng/μL)LOQ (ng/μL)References
Silica gel 60 F254Methanol: Ethyl acetate: 1,4-dioxane (1:3:6)4600.900.852.57 researchgate.netmdpi.com
Silica gel 60Petroleum ether: Diethyl ether: Acetone (75:15:10)4500.210.0110.036 mdpi.com

Flow Cytometry for Intracellular Astaxanthin Quantification

Flow cytometry is a powerful technique for analyzing cellular properties at a single-cell level, and it is applicable to the quantification of fluorescent molecules like astaxanthin within cells. Astaxanthin's conjugated polyene structure confers intrinsic fluorescence, allowing for its detection and measurement in biological samples without the need for exogenous labeling. The process typically involves exciting astaxanthin molecules within cells using specific laser wavelengths and detecting the emitted fluorescence through designated optical filters. Quantification is commonly achieved by measuring the Mean Fluorescence Intensity (MFI) of cell populations or by comparing fluorescence signals to calibrated standards. This method enables the assessment of intracellular astaxanthin accumulation and the heterogeneity of its distribution among cells. While many studies focus on naturally occurring astaxanthin isomers, the principle of detecting and quantifying intracellular fluorescence applies equally to synthetic or isolated stereoisomers such as this compound. Research findings using flow cytometry for astaxanthin characterization often report a significant increase in cellular fluorescence intensity in cells treated with the carotenoid, directly correlating with its uptake and intracellular concentration. This allows for comparative studies on the cellular fate and accumulation of different astaxanthin forms.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the molecular structure, purity, and behavior of this compound.

UV/Visible Absorption Spectroscopy for Purity and Concentration Assessment

UV/Visible (UV/Vis) absorption spectroscopy is a primary technique for the quantitative analysis and initial purity assessment of astaxanthin. Due to its extended conjugated π-electron system, astaxanthin exhibits strong absorption bands in the visible region of the electromagnetic spectrum. In non-polar solvents like hexane, astaxanthin typically displays three main absorption peaks, with the longest wavelength maximum (λmax) situated around 470 nm, accompanied by shoulders or secondary peaks near 445 nm and 498 nm. The precise λmax values and spectral shape are influenced by the solvent polarity, concentration, and the aggregation state of the astaxanthin molecules. For instance, in more polar solvents like ethanol, the peaks may shift slightly to longer wavelengths.

The purity of an astaxanthin sample can be reliably assessed by examining the spectral profile. A pure sample will present a characteristic spectrum with well-defined peak ratios, whereas the presence of impurities or degradation products often leads to altered peak shapes, broadening, or the appearance of new absorption bands. Concentration determination relies on the Beer-Lambert Law (A = εbc), where 'A' is absorbance, 'ε' is the molar extinction coefficient, 'b' is the path length, and 'c' is the concentration. The molar extinction coefficient for astaxanthin at its λmax is a well-established value, enabling accurate quantification of the compound. For this compound, its UV/Vis spectrum is expected to closely resemble that of other astaxanthin stereoisomers, making this technique invaluable for its quantitative analysis.

Table 1: Representative UV/Visible Absorption Maxima of Astaxanthin

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
Hexane445470498
Ethanol446473500

Note: Values are approximate and can vary based on experimental conditions and specific isomer purity.

Circular Dichroism (CD) Spectroscopy for Chirality and Aggregate Structure Elucidation

Circular Dichroism (CD) spectroscopy is a critical technique for determining the stereochemical configuration of chiral molecules and for investigating their aggregation behavior. Astaxanthin possesses two chiral centers at the C3 and C3' positions, leading to the existence of three stereoisomers: (3S,3'S), (3R,3'R), and the meso form (3R,3'S). The (3S,3'S) isomer, which is the most common naturally occurring form, exhibits a distinct CD spectrum characterized by a negative Cotton effect, typically observed as a negative absorption band around 495-500 nm in suitable solvents. In contrast, its enantiomer, the (3R,3'R)-Astaxanthin, displays an enantiomeric CD spectrum with a positive Cotton effect at a similar wavelength. The meso isomer, being achiral, does not produce a significant CD signal in this region. Therefore, CD spectroscopy provides a definitive method for distinguishing between the (R,R) and (S,S) enantiomers of astaxanthin based on the sign of their Cotton effects.

Furthermore, CD spectroscopy is highly sensitive to the formation of molecular aggregates. Changes in the CD spectrum, such as shifts in peak positions, changes in intensity, or the appearance of new bands, can indicate the formation of specific supramolecular structures or exciton (B1674681) coupling between astaxanthin molecules. Research findings often demonstrate that aggregated forms of astaxanthin exhibit altered CD spectra compared to monomeric forms, offering insights into how stereochemistry influences aggregation propensity and the resulting supramolecular architectures.

Table 2: Circular Dichroism (CD) Spectral Features of Astaxanthin Stereoisomers

StereoisomerCD Cotton Effect (approx. wavelength)Sign
(3S,3'S)-Astaxanthin495-500 nmNegative
(3R,3'R)-Astaxanthin495-500 nmPositive
(3R,3'S)-Astaxanthin (Meso)No significant signalN/A

Note: CD spectra are highly dependent on solvent and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation and assignment of organic molecules, including stereoisomers like this compound. Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms, revealing characteristic signals for the various methyl, methylene, methine, and olefinic protons within the astaxanthin molecule. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) complements this by mapping the carbon skeleton, identifying quaternary carbons, olefinic carbons, and carbonyl carbons. The chemical shifts and coupling constants obtained from ¹H and ¹³C NMR spectra are highly specific to the molecular structure and can be used to confirm the identity and purity of this compound.

For stereochemical analysis, particularly for differentiating between enantiomers like this compound and (S,S)-Astaxanthin, NMR can be employed using chiral shift reagents or by analyzing spectra of derivatives formed with chiral auxiliaries. These methods induce differential chemical shifts for enantiomers. Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY NMR) provides crucial information about through-space proximity of protons. While NOESY doesn't directly assign absolute stereochemistry without reference standards or prior knowledge, it helps confirm relative stereochemistry and conformational aspects, which are vital for complete structural characterization and validation of synthetic routes. Research findings often detail the comprehensive assignment of specific proton and carbon signals for astaxanthin, enabling the confirmation of its basic structure and identification of any structural modifications or impurities.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Astaxanthin (in CDCl₃)

Proton/Carbon Type¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Methyl Groups (C1, C1')~1.0-1.5~10-30
Allylic Protons~1.8-2.2~30-45
Olefinic Protons (Vinyl)~5.0-7.0~125-150
Carbonyl Carbon (C4, C4')N/A~180-190

Note: Specific assignments are complex and depend on the exact isomer and experimental conditions. This table provides general ranges.

Raman Spectroscopy for Vibrational Fingerprinting and Intermolecular Interactions

Raman spectroscopy is a vibrational spectroscopic technique that provides a unique molecular fingerprint, highly sensitive to molecular structure, conformation, and intermolecular interactions. Astaxanthin, with its conjugated polyene backbone and terminal hydroxyl groups, exhibits characteristic Raman-active vibrational modes. These include strong bands associated with the stretching of C=C bonds within the conjugated system, C-C single bond stretches, C-H bending modes, and C=O stretching vibrations. The specific positions and intensities of these Raman bands are influenced by the extent of conjugation, molecular symmetry, and the presence of specific functional groups.

For astaxanthin stereoisomers, subtle differences in their vibrational modes might be detectable by Raman spectroscopy, although distinguishing enantiomers solely by Raman might require advanced analysis or comparison with known spectra. Raman spectroscopy is particularly valuable for studying intermolecular interactions, such as hydrogen bonding or π-π stacking, as these interactions can perturb the vibrational frequencies and intensities of the molecule. Research findings often highlight the utility of Raman spectroscopy in identifying astaxanthin in various matrices and in characterizing its aggregation state. Different aggregation patterns can lead to distinct changes in the Raman spectrum, such as band shifts or the emergence of new features, providing insights into the molecular packing and interactions.

Table 4: Characteristic Raman Peak Wavenumbers (cm⁻¹) for Astaxanthin

Vibrational Mode DescriptionWavenumber (cm⁻¹)
C=C Stretch (conjugated polyene)~1520
C-C Stretch (polyene chain)~1150
C-H Bending~1000-1050
C=C Stretch (less conjugated/ring)~1600-1650
C=O Stretch~1630-1660

Note: Peak positions can vary depending on the aggregation state and environment.

Fluorescence Spectroscopy for Photophysical Property Analysis

Fluorescence spectroscopy is a sensitive technique for probing the photophysical properties of fluorescent molecules like astaxanthin. Astaxanthin absorbs light in the visible region and subsequently emits fluorescence, typically in the orange-red part of the spectrum. The fluorescence emission spectrum is a characteristic property, with emission maxima often observed between 550-590 nm, though this can vary significantly depending on the solvent and aggregation state. The excitation spectrum generally mirrors the absorption spectrum.

Key photophysical parameters that can be determined include the fluorescence quantum yield (ΦF), which quantifies the efficiency of fluorescence emission, and the fluorescence lifetime (τ), which represents the average time a molecule remains in the excited state before emitting a photon. These parameters are highly sensitive to the molecular environment, including solvent polarity, viscosity, and the presence of quenchers or aggregators. For astaxanthin stereoisomers, their intrinsic fluorescence properties might differ slightly, although the primary spectral features are largely conserved. However, aggregation can significantly alter fluorescence, often leading to quenching or spectral shifts. Research findings utilize fluorescence spectroscopy to study the excited-state dynamics of astaxanthin, its interaction with biological membranes, and its photostability. Analyzing the fluorescence decay kinetics can also provide valuable insights into the excited-state processes occurring within the molecule.

Table 5: Representative Fluorescence Properties of Astaxanthin

PropertyValue (Approximate)Notes
Emission Maxima (nm)570-590Solvent and aggregation dependent
Quantum Yield (ΦF)0.2 - 0.4In non-polar solvents; varies widely
Fluorescence Lifetime (τ)~1-2 nsHighly sensitive to environment

Note: These values are representative and can vary significantly based on experimental conditions and the specific astaxanthin form.

Compound Names Mentioned:

this compound

(3S,3'S)-Astaxanthin

(3R,3'R)-Astaxanthin

(3R,3'S)-Astaxanthin (Meso)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structural features of astaxanthin and its derivatives. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate charged astaxanthin molecules, typically as protonated adducts ([M+H]⁺) or other adduct ions, allowing for accurate mass-to-charge ratio (m/z) determination nih.govulpgc.es. The molecular formula of astaxanthin is C₄₀H₅₂O₄, with a theoretical monoisotopic mass of approximately 596.3916 Da nih.gov.

MS/MS (tandem mass spectrometry) provides further structural insights by fragmenting precursor ions and analyzing the resulting fragment ions. This fragmentation pattern is highly informative, particularly for identifying astaxanthin esters. In astaxanthin esters, the fragmentation is often dominated by the loss of the attached fatty acid chain, yielding characteristic fragment ions that reveal the nature of the esterified fatty acids nih.govacs.org. For instance, the loss of a C18:0 fatty acid from an astaxanthin monoester would result in a fragment ion corresponding to astaxanthin minus the mass of stearic acid nih.gov. High-resolution MS, such as LC-QTOF-MS, offers high mass accuracy (typically within 5 ppm), enabling the unambiguous identification of astaxanthin and its various esterified forms based on precise mass measurements and characteristic fragmentation pathways nih.gov.

Analyte/FeatureObserved m/z (Da)Ion TypeFragmentation/DeductionReference
Astaxanthin (free form)597.3938[M+H]⁺Protonated molecular ion nih.gov
Astaxanthin (free form)579.3840[M-H₂O+H]⁺Loss of water from protonated molecular ion nih.gov
Astaxanthin (free form)597.3903[M+H]⁺Protonated molecular ion nih.gov
Astaxanthin (fragment)147.1163FragmentDehydrated terminal ring with cleavage at 7,8 bond nih.gov
Astaxanthin (free form)597.39430[M+H]⁺Protonated molecular ion acs.org
Astaxanthin (fragment)579.38586FragmentLoss of water from parent molecule acs.org
Astaxanthin monoester (e.g., C18:0)863.6554[M+H]⁺Protonated molecular ion nih.gov
Astaxanthin monoester (e.g., C18:0)579.3840[M-FA+H]⁺Loss of fatty acid (e.g., C18:0) from protonated ion nih.gov

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of molecules, including astaxanthin stereoisomers diamond.ac.ukresearchgate.netresearchgate.net. By analyzing the diffraction pattern of X-rays passing through a crystallized sample, researchers can reconstruct the molecule's structure with high resolution. This method is crucial for understanding the subtle conformational differences between astaxanthin stereoisomers and how these differences impact their properties and interactions.

Conformer/StructureEnd Ring Twist Angle (°)Polyene Chain PlanarityKey Structural FeaturesReference
Astaxanthin Diacetate (s-cis)-49.0(5)TwistedEnd rings twisted out of polyene plane; similar to unbound astaxanthin and β,β-carotene. researchgate.net
Astaxanthin Diacetate (s-trans)~0CoplanarEnd rings coplanar with polyene chain; more similar to protein-bound astaxanthin. researchgate.net
(3S,3′S)-7,8-didehydroastaxanthin~0CoplanarEnd rings almost coplanar with polyene chain; s-cis conformation of end rings. researchgate.net
(3S,3′S)-7,8,7′,8′-tetradehydroastaxanthin~0CoplanarEnd rings almost coplanar with polyene chain; s-trans conformation of end rings. researchgate.net
Astaxanthin (synthetic, mixture of isomers)-42.6(5) to -50.4(3)VariedCentrosymmetric molecules, disordered end rings, potential C-H...O hydrogen bonds to keto groups. researchgate.netresearchgate.net
Astaxanthin bound to β-crustacyanin (inferred from studies)Elongated chromophorePlanarElongation due to 6-s-trans planar structure, hydrogen bonding to keto groups, close interactions between AX molecules. nih.govdiamond.ac.uk

Non-Invasive Quantification Methods

Accurate and efficient quantification of astaxanthin, particularly in complex biological matrices like microalgal cultures, is essential for research and industrial applications. Traditional methods, such as High-Performance Liquid Chromatography (HPLC), while highly accurate, are often invasive, time-consuming, and require extensive sample preparation jyu.fibiorxiv.orgresearchgate.net. The development of non-invasive quantification methods is therefore highly desirable to enable real-time monitoring and process optimization.

Hyperspectral Imaging with Machine Learning for In Situ Analysis

Hyperspectral Imaging (HSI) combined with machine learning (ML) offers a promising approach for the non-invasive, in situ quantification of astaxanthin in microalgal suspensions jyu.fibiorxiv.orgresearchgate.net. HSI captures spectral information across a wide range of wavelengths, providing detailed data on the biochemical composition of the sample. Machine learning algorithms, such as Convolutional Neural Networks (CNNs), can then process this spectral data to build predictive models for astaxanthin content jyu.fibiorxiv.org.

Studies have demonstrated the efficacy of this combined approach. For instance, a 1-dimensional CNN model trained on reflectance hyperspectral data of Haematococcus pluvialis cultures was able to predict astaxanthin content with a low average prediction error of 5.9% for samples cultured under similar conditions jyu.fibiorxiv.org. This performance significantly outperformed traditional linear regression models. However, the accuracy can be affected by variations in cultivation conditions, leading to higher prediction errors (e.g., 32.9%) jyu.fi. Techniques like transfer learning, involving partial retraining of the model, can mitigate these effects, reducing the prediction error to approximately 8.2% jyu.fi. The effectiveness of these ML-based HSI models is highly dependent on the quality and representativeness of the training dataset, ensuring it captures the variability inherent in the target samples jyu.firesearchgate.net. This technology has the potential to revolutionize the monitoring of astaxanthin accumulation in real-time, reducing costs and improving efficiency in microalgae cultivation and other applications.

MethodApplicationModel TypePrediction Error (Same Conditions)Prediction Error (Different Conditions)Reference
Hyperspectral Imaging (HSI) + CNNAstaxanthin quantification in H. pluvialis1D CNN5.9%32.9% jyu.fibiorxiv.org
HSI + CNN with Transfer LearningAstaxanthin quantification in H. pluvialis1D CNN-8.2% jyu.fi
HSI + ML (general)Lipid concentration in Scenedesmus obliquusVarious ML-- researchgate.net
Hyperspectral Indices + MLChlorophyll content in maizeMatern 5/2 GPRR²=0.71 (Train)R²=0.79 (Validation) frontiersin.org

Molecular and Cellular Mechanisms of R,r Astaxanthin Action

Antioxidant Mechanisms at the Molecular and Subcellular Levels

(R,R)-Astaxanthin's robust antioxidant capacity is a cornerstone of its mechanism of action. This carotenoid effectively neutralizes reactive oxygen species (ROS) through several distinct yet complementary pathways, thereby protecting cellular components from oxidative damage.

Numerous studies have demonstrated that astaxanthin (B1665798) possesses potent antioxidant capabilities, including a quenching effect on singlet oxygen and powerful scavenging effects on superoxide, hydrogen peroxide, and hydroxyl radicals mdpi.comunibo.it.

This compound exhibits exceptional efficacy in quenching singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. Research has shown that the singlet oxygen quenching constant of astaxanthin is significantly higher than that of vitamin E cas.cneurekalert.org. In fact, some studies have reported astaxanthin's singlet oxygen quenching activity to be up to 6,000 times greater than that of Vitamin C, 800 times that of Coenzyme Q10, and 550 times that of green tea catechins cyanotech.com. This remarkable quenching ability is attributed to the conjugated polyene chain within the astaxanthin molecule, which can absorb the energy from singlet oxygen and dissipate it as heat, thus returning the singlet oxygen to its less reactive triplet state researchgate.net.

The quenching of singlet oxygen by carotenoids like astaxanthin is mediated by energy transfer between the electrophilic singlet oxygen and the polyene backbone mdpi.comnih.gov. Generally, the longer the conjugated chain, the higher the singlet oxygen quenching activity mdpi.comnih.gov.

AntioxidantRelative Singlet Oxygen Quenching Efficacy
This compound High
Vitamin ELower
Vitamin CSignificantly Lower
Coenzyme Q10Significantly Lower
Green Tea CatechinsSignificantly Lower

Beyond its effects on singlet oxygen, this compound is also a potent scavenger of other detrimental ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) mdpi.comunibo.it. Astaxanthin has been demonstrated to be an efficient scavenger of superoxide anions nih.govjst.go.jp. Studies have shown that astaxanthin can protect against hydrogen peroxide-induced oxidative stress in various cell types researchgate.netnih.gov. It has been observed to reduce intracellular ROS levels in cells exposed to hydrogen peroxide researchgate.netnih.govnih.gov. Furthermore, research indicates that astaxanthin has a potent scavenging capability against hydroxyl radicals in aqueous solutions nih.govjst.go.jp. The ability of astaxanthin to neutralize these radicals is crucial, as they can inflict significant damage on DNA, proteins, and lipids.

The mechanism of free radical scavenging by astaxanthin is thought to involve electron transfer, radical adduct formation, and hydrogen atom transfer mdpi.comnih.gov.

This compound is highly effective at preventing lipid peroxidation, a destructive chain reaction that damages cellular membranes. Its unique molecular structure, with polar hydroxyl and keto groups at each end of the nonpolar polyene chain, allows it to span the lipid bilayer nih.gov. This orientation enables astaxanthin to trap radicals both at the surface and within the interior of the membrane, thereby interrupting the propagation of lipid peroxidation jst.go.jpnih.gov.

The inhibitory effect of astaxanthin on mitochondrial lipid peroxidation has been shown to be stronger than that of alpha-tocopherol nih.gov. Studies have demonstrated that astaxanthin can significantly inhibit lipid peroxidation in biological membranes and protect them from oxidative injury mdpi.comunibo.itnih.gov. Its ability to protect against lipid peroxidation is a key aspect of its cytoprotective effects mdpi.comunibo.it.

FeatureThis compound
Location in Membrane Spans the lipid bilayer
Radical Trapping Both at the surface and within the membrane
Efficacy vs. α-tocopherol Stronger inhibitor of mitochondrial lipid peroxidation

The detoxification of free radicals by this compound involves sophisticated electron transfer processes. The polyene chain of astaxanthin can donate an electron to a free radical, neutralizing it and forming a more stable astaxanthin radical cation researchgate.netnih.gov. This radical cation is resonance-stabilized and can be subsequently reduced back to its original state, allowing a single astaxanthin molecule to participate in multiple radical detoxification cycles researchgate.net.

Two primary routes for astaxanthin-mediated singlet oxygen detoxification have been proposed. One pathway involves the formation of a complex between astaxanthin and singlet oxygen, followed by direct electron transfer from astaxanthin to singlet oxygen, leading to the formation of radicals and the eventual conversion of singlet oxygen to its unreactive triplet form researchgate.net. The other pathway involves a two-step transfer of both an electron and a proton from astaxanthin to singlet oxygen, forming hydrogen peroxide which is then removed by peroxidase enzymes researchgate.net.

Direct Reactive Oxygen Species (ROS) Scavenging Properties

Modulation of Intracellular Signaling Pathways

In addition to its direct antioxidant activities, this compound can influence cellular function by modulating various intracellular signaling pathways. This modulation can affect processes such as inflammation, apoptosis, and the cellular stress response.

Astaxanthin has been shown to regulate several key signaling pathways, including those involving AMP-activated protein kinase (AMPK), Akt (also known as protein kinase B), and mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK) and p38 nih.govlatrobe.edu.aunih.gov. For instance, astaxanthin can activate the Akt signaling pathway, which is involved in promoting cell survival under conditions of oxidative stress nih.gov. Conversely, it can inhibit the activation of pro-inflammatory pathways such as the JNK pathway nih.gov.

Furthermore, astaxanthin has been found to interrupt the stem cell factor (SCF)-triggered intracellular signaling cascade, which plays a role in melanogenesis, but it does not affect the endothelin-1 (EDN1)-triggered signaling cascade mdpi.com. This demonstrates the specificity of astaxanthin's interaction with cellular signaling networks. The modulation of these pathways by astaxanthin contributes to its protective effects against a range of cellular stressors and pathological conditions nih.govlatrobe.edu.aunih.gov.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway Activation and Downstream Gene Expression

Astaxanthin is recognized for its capacity to activate the Nrf2-ARE signaling pathway, a primary regulator of cellular antioxidant defenses. nih.govmq.edu.aumdpi.comconsensus.app This pathway is instrumental in protecting cells from oxidative stress. mdpi.com Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress or in the presence of activators like astaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. celljournal.orgnih.gov

Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. mdpi.com This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxifying enzymes. mdpi.com Studies have demonstrated that astaxanthin promotes the nuclear translocation of Nrf2 and subsequently enhances the expression of its downstream target proteins, such as heme oxygenase-1 (HO-1). nih.govmdpi.comnih.govnih.gov

Research has shown that astaxanthin's activation of the Nrf2 pathway is associated with its neuroprotective, cardioprotective, and nephroprotective effects by mitigating oxidative stress and mitochondrial dysfunction. mdpi.com For instance, in human granulosa cells, astaxanthin was found to increase both the gene and protein expression of Nrf2 while inhibiting the protein levels of its inhibitor, Keap1. celljournal.orgnih.gov This activation of the Nrf2/ARE pathway ultimately leads to the upregulation of phase II antioxidant enzymes, thereby protecting the cells from oxidative damage. nih.gov

Table 1: Effect of Astaxanthin on the Nrf2/ARE Pathway

Cell/Tissue Type Effect of Astaxanthin Downstream Consequences Reference
Human Granulosa CellsIncreased Nrf2 gene and protein expression; Decreased Keap1 protein levelsUpregulation of phase II antioxidant enzymes (GCL, HO-1, NQO1), protection against oxidative damage and cell death nih.gov
Various Tissues (Brain, Heart, Kidney, etc.)Upregulation of Nrf2, HO-1, NQO-1, and GSTAmelioration of cerebral oxidative stress and mitochondrial dysfunction mdpi.com
Myocardial TissueActivation of the Nrf2 pathwayProtection against ochratoxin A-induced injury mdpi.com
Glomerular CellsPromoted transcriptional activity of Nrf2Upregulation of SOD1 and NQO1, protection against high glucose-induced fibronectin accumulation mdpi.com

A key consequence of Nrf2 activation by astaxanthin is the increased expression and activity of several critical antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.gov These enzymes play a vital role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.

SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. researchgate.net CAT and GPx are responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful radicals. researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition at the Cellular Level

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. nih.govnih.gov This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. nih.govnih.gov

Astaxanthin has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. mdpi.comnih.gov It can block the nuclear translocation of the NF-κB p65 subunit and the degradation of IκBα. nih.gov This inhibitory effect is often correlated with the suppression of IKK activity. nih.gov By preventing the activation of NF-κB, astaxanthin effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov

The inhibition of the NF-κB pathway by astaxanthin is a key mechanism underlying its anti-inflammatory properties observed in various disease models. nih.gov Furthermore, there is evidence of crosstalk between the Nrf2 and NF-κB pathways, where the activation of Nrf2 by astaxanthin can lead to the antagonism of NF-κB signaling, further contributing to its anti-inflammatory effects. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and apoptosis. nih.govnih.gov The activation of this pathway generally promotes cell survival and inhibits apoptosis. nih.gov

Astaxanthin has been demonstrated to modulate the PI3K/Akt pathway, often leading to its activation, which contributes to its protective effects against cellular damage and apoptosis. nih.govmdpi.com In various cell types, astaxanthin treatment has been shown to increase the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov This activation of Akt signaling can, in turn, lead to the downregulation of pro-apoptotic proteins and the enhancement of cell survival under conditions of oxidative stress and inflammation. nih.gov

For instance, in mouse neural progenitor cells and hippocampal neurons, astaxanthin's protective effects against cytotoxicity and apoptosis were associated with the activation of the PI3K/Akt pathway. nih.gov Furthermore, the activation of PI3K/Akt signaling by astaxanthin can also influence other pathways, such as the Nrf2/ARE pathway, as Akt phosphorylation can promote the nuclear accumulation and stability of Nrf2. researchgate.net

Table 2: Modulation of the PI3K/Akt Pathway by Astaxanthin

Cell/Tissue Type Effect of Astaxanthin Downstream Consequences Reference
Mouse Neural Progenitor CellsIncreased Akt phosphorylationProtection against cytotoxicity and apoptosis nih.gov
Rat Hippocampal NeuronsUpregulation of p-PI3K and p-AktReduction of neuronal damage and apoptosis nih.gov
Human Retinal Pigment Epithelial CellsIncreased level of active p-AktDecreased apoptotic cell death, increased Nrf2-induced antioxidant enzymes nih.gov
Diabetic RatsStimulated expression of PI3K, Akt, and p-AktDown-regulation of pro-apoptotic proteins, reduction of cognitive deficits nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (p38, JNK, ERK1/2) Interactions

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (ERK1/2), are crucial signaling cascades involved in the regulation of a wide array of cellular responses such as inflammation, stress response, cell proliferation, and apoptosis. nih.gov

Astaxanthin has been shown to interact with and modulate the activity of MAPK pathways. researchgate.net The specific effects of astaxanthin on these pathways can be context-dependent, either inhibiting or activating them to exert its protective effects. For example, in models of inflammatory pain, astaxanthin has been shown to inhibit the phosphorylation of p38 MAPK, contributing to its anti-inflammatory and analgesic effects. researchgate.netresearchgate.net

Conversely, in other contexts, the activation of certain MAPK pathways, such as ERK, by astaxanthin may be involved in its pro-survival and anti-apoptotic actions. The modulation of MAPK signaling by astaxanthin is an important aspect of its pleiotropic cellular effects, allowing it to fine-tune cellular responses to various stimuli. scilit.com

AMP-activated Protein Kinase (AMPK) and Mammalian Target of Rapamycin (mTOR) Pathway Influence

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and metabolism. researchgate.netnih.gov AMPK acts as a cellular energy sensor, being activated during periods of low energy (high AMP/ATP ratio), which in turn inhibits anabolic processes and promotes catabolic pathways to restore energy balance. researchgate.net mTOR, on the other hand, is a key promoter of cell growth and proliferation, and its activity is often suppressed by AMPK. examine.comyoutube.com

Astaxanthin has been shown to influence the AMPK/mTOR signaling axis. researchgate.net In some studies, astaxanthin has been found to activate AMPK, leading to the downstream inhibition of mTOR. researchgate.netresearchgate.net This activation of AMPK can contribute to the beneficial metabolic effects of astaxanthin and may also play a role in its anti-proliferative effects in certain cancer cells by inhibiting the growth-promoting signals mediated by mTOR. researchgate.net The regulation of the AMPK/mTOR pathway by astaxanthin highlights its potential role in modulating cellular metabolism and growth. researchgate.net

STAT3 Signaling Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. nih.gov Aberrant activation of STAT3 is frequently observed in various cancers and is associated with tumor progression. mdpi.comnih.gov

Astaxanthin has been demonstrated to inhibit the STAT3 signaling pathway. nih.govnih.gov It can suppress the phosphorylation of STAT3, which is a key step in its activation, and prevent its subsequent translocation to the nucleus. nih.gov By inhibiting STAT3 activation, astaxanthin can downregulate the expression of STAT3 target genes that are involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2), and angiogenesis. nih.govmdpi.com

The inhibitory effect of astaxanthin on STAT3 signaling has been observed in various cancer models, suggesting that this is a significant mechanism through which astaxanthin exerts its anti-proliferative and anti-tumor effects. mdpi.comresearchgate.netmedchemexpress.com

Transforming Growth Factor-beta (TGF-β) Pathway Modulation

This compound has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is critically involved in cellular processes such as growth, differentiation, and extracellular matrix (ECM) formation. In pathological conditions like liver fibrosis, the TGF-β1/Smad3 pathway is a key driver of ECM production by hepatic stellate cells (HSCs). Research has demonstrated that astaxanthin can inhibit the formation of ECM by suppressing the TGF-β1/Smad3 pathway in human HSCs. dovepress.com

Studies have indicated that astaxanthin treatment can lead to a decrease in the expression of TGF-β1 at both the mRNA and protein levels. researchgate.net This downregulation of TGF-β1 by astaxanthin is a key mechanism in its anti-fibrotic effects. dovepress.comresearchgate.netnih.gov By inhibiting this pathway, astaxanthin can ameliorate the activation of HSCs, a pivotal event in the progression of liver fibrosis. dovepress.commdpi.com Furthermore, astaxanthin has been observed to reduce the expression of pro-inflammatory cytokines that are often linked with TGF-β signaling. frontiersin.org

Mitochondrial Function and Protection

Research has shown that astaxanthin can prevent the loss of MMP and even restore it in the face of oxidative challenges. frontiersin.orgresearchgate.netmdpi.comsemanticscholar.org For instance, pretreatment with astaxanthin has been found to inhibit the loss of MMP in cells subjected to oxidative stress. mdpi.com It has been suggested that astaxanthin's ability to permeate and co-localize within mitochondria contributes to this protective effect. researchgate.netmdpi.com By stabilizing the MMP, astaxanthin helps to maintain the integrity and functionality of mitochondria. mdpi.comnih.gov

Oxidative stress is a major trigger of apoptosis, or programmed cell death, often mediated through mitochondrial pathways. This compound has demonstrated a significant ability to protect cells from oxidative stress-induced apoptosis. nih.govnih.gov This protective effect is achieved through various mechanisms, including the scavenging of reactive oxygen species (ROS) and the modulation of key apoptotic proteins. nih.govmdpi.comspandidos-publications.com

Astaxanthin has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2, while downregulating pro-apoptotic proteins such as Bax. mdpi.comspandidos-publications.com This shift in the Bcl-2/Bax ratio helps to prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade. spandidos-publications.com Furthermore, astaxanthin can inhibit the activation of caspases, which are the executioner enzymes of apoptosis. spandidos-publications.com By mitigating oxidative damage and modulating apoptotic signaling pathways, astaxanthin effectively reduces cell death in response to oxidative insults. nih.govmdpi.com

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell, and it is essential for maintaining cellular energy homeostasis. This compound has been found to promote mitochondrial biogenesis, thereby enhancing mitochondrial content and function. nih.govnih.govfrontiersin.orgresearchgate.net This effect is largely mediated through the activation of key regulatory pathways.

One of the primary pathways influenced by astaxanthin is the AMPK/SIRT1/PGC-1α axis. nih.govmdpi.com Astaxanthin can increase the expression of energy sensors like AMPK and SIRT1. nih.gov Activated AMPK, in turn, stimulates Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govresearchgate.netmdpi.comesmed.org PGC-1α then upregulates the expression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (Tfam), which are crucial for the transcription and replication of mitochondrial DNA and the synthesis of mitochondrial proteins. nih.govnih.govresearchgate.net This cascade of events leads to an increase in the number and function of mitochondria within the cell. nih.govfrontiersin.org

Interactions with Cellular Membranes

The unique molecular structure of this compound, characterized by a long, lipophilic polyene chain and polar terminal rings, allows it to integrate into cellular membranes in a specific transmembrane orientation. sci-hub.seresearchgate.netnih.govresearchgate.net This alignment enables the astaxanthin molecule to span the entire phospholipid bilayer, with its polar ends positioned near the membrane surfaces and the nonpolar chain situated within the hydrophobic core. nih.govnih.gov

This integration into the membrane has several important consequences. It enhances the stability and rigidity of the membrane, influencing its fluidity and compactness. nih.gov The presence of astaxanthin within the bilayer also provides comprehensive protection against oxidative damage. The polyene chain can scavenge free radicals within the hydrophobic core of the membrane, while the terminal rings can neutralize oxidants at the membrane-water interface. researchgate.net This strategic positioning makes astaxanthin a highly effective guardian of membrane integrity. nih.govnih.gov

Protection Against Oxidative Attack in Hydrophobic and Hydrophilic Zones

This compound exhibits a unique molecular architecture that is fundamental to its potent antioxidant activity within the cellular environment. Its long, lipophilic polyene chain is flanked by polar ionone rings at each end, creating a linear, polar-nonpolar-polar structure. This configuration enables the molecule to precisely insert into the cell membrane, spanning its entire width. This orientation allows this compound to effectively counteract reactive oxygen species (ROS) and other oxidants in both the water-soluble (hydrophilic) and lipid-soluble (hydrophobic) zones of the cell membrane.

In its position spanning the membrane, the polar ionone rings are situated near the hydrophilic boundaries (the exterior and interior surfaces of the membrane), while the conjugated polyene chain resides within the hydrophobic interior. This strategic placement allows it to intercept and neutralize reactive molecules at various depths within the membrane structure. This compound can neutralize free radicals by either accepting or donating electrons, a process it can perform without being destroyed or becoming a pro-oxidant itself. This capacity is crucial for protecting against lipid peroxidation, a chain reaction of oxidative degradation of lipids, thereby preserving the integrity of cellular membranes. Numerous studies have demonstrated its powerful scavenging effects on superoxide, hydrogen peroxide, and hydroxyl radicals, as well as its ability to quench harmful singlet oxygen.

The table below summarizes the antioxidant actions of this compound in different cellular zones.

Cellular ZoneType of Oxidative ThreatMechanism of this compound
Hydrophilic (Membrane Surface)Aqueous free radicals (e.g., superoxide, hydroxyl radicals)The polar ionone rings at each end of the molecule quench radicals at the membrane-water interface.
Hydrophobic (Membrane Interior)Lipid peroxyl radicals, singlet oxygenThe conjugated polyene chain traps radicals within the lipid bilayer, breaking the chain of lipid peroxidation.

This dual-zone protection is a key feature of its cellular antioxidant mechanism, safeguarding both the membrane surfaces and its core from oxidative damage.

Molecular Interactions with Biological Macromolecules

Enzyme Active Site Interactions (e.g., p38)

This compound has been shown to interact with and modulate the activity of key signaling enzymes, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Research indicates that astaxanthin can directly influence this pathway by interacting with the p38 enzyme.

Specifically, studies have reported that astaxanthin binds to the p38 active site, which consequently inhibits the phosphorylation of p38. Phosphorylation is a key step in the activation of p38 and its downstream signaling. By blocking this activation, astaxanthin effectively down-regulates the entire p38 MAPK pathway. This inhibitory action has been observed in various cellular models, where astaxanthin treatment suppresses stimulant-activated p38 and prevents apoptotic cell death. The inhibition of the p38 MAPK pathway is a significant mechanism through which astaxanthin exerts its anti-inflammatory and cytoprotective effects.

General Molecular Docking Studies (e.g., with metal clusters)

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of one molecule to another, such as a ligand to a protein or other macromolecule. These studies have provided significant insights into the interactions between this compound and various biological macromolecules and metal ions.

Interactions with Metal Clusters: Docking and dynamics studies have explored the complexation of astaxanthin with transition metal ions like copper (Cu²⁺) and zinc (Zn²⁺). These interactions are relevant as transition metals can act as redox centers in biological systems. The formation of astaxanthin-metal complexes can enhance its antioxidant capabilities. It has been shown that astaxanthin molecules complexed with metal clusters (e.g., copper, silver, gold) can become better electron donors and acceptors than astaxanthin alone, thereby improving their free radical scavenging properties.

Interactions with Enzymes and Proteins: Molecular docking has also been used to investigate astaxanthin's potential to inhibit various enzymes. For instance, docking studies on matrix metalloproteinases (MMPs), such as stromelysin-1 (MMP-3) and interstitial collagenase (MMP-1), revealed high binding affinities. Astaxanthin was found to bind within the predominantly hydrophobic S1 active site of these proteins, primarily through hydrophobic interactions, and also showed electrostatic interactions with the catalytic zinc ion. Other studies have computationally analyzed the interaction of astaxanthin with bacterial enzymes like DNA gyrase and topoisomerase IV, showing binding energies comparable to or better than reference antibiotics.

The table below presents a summary of findings from various molecular docking studies involving astaxanthin.

Target MacromoleculePredicted Binding Affinity (kcal/mol)Key Findings
Stromelysin-1 (MMP-3)-11.9Binds within the hydrophobic S1 active site; interacts with the catalytic zinc ion.
Interstitial Collagenase (MMP-1)-10.5Binds to the linker region of the protein.
DNA Gyrase Subunit A-8.8Higher binding affinity than the reference antibiotic ciprofloxacin (-7.4 kcal/mol).
DNA Gyrase Subunit B-8.7Similar binding affinity to the reference antibiotic novobiocin (-8.7 kcal/mol).
Topoisomerase IV ParC-8.4Higher binding affinity than the reference antibiotic ciprofloxacin (-6.9 kcal/mol).
p38 MAPKNot explicitly quantified in search resultsBinds to the active site, inhibiting phosphorylation.

These computational studies underscore the promiscuous binding capabilities of this compound, allowing it to interact with a diverse range of biological macromolecules and thereby exert its various biological effects.

Advanced Theoretical and Computational Studies of R,r Astaxanthin

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to study the electronic structure and excited-state dynamics of astaxanthin (B1665798). nih.govrsc.orgresearchgate.net

The distinct color and antioxidant capacity of astaxanthin are rooted in its electronic structure, characterized by a conjugated polyene chain. Quantum chemical calculations are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov

DFT simulations have shown that factors such as solvent polarizability can regulate the electronic properties of astaxanthin. nih.gov In solvents with higher polarizability, the energy gap is reduced, which enhances electron delocalization and facilitates intramolecular charge transfer (ICT), a process linked to its photophysical properties. nih.gov The absorption spectrum of carotenoids like astaxanthin is dominated by a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂), while the transition to the first excited singlet state (S₁) is optically forbidden due to symmetry rules. teraproject.net

Computational studies have benchmarked various density functionals (e.g., B3LYP, M06-2X, LC-ωPBE) and high-level ab initio methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) to accurately calculate these vertical excitation energies. rsc.org These calculations confirm that the intense absorption band in the visible region corresponds to the S₀→S₂ transition. teraproject.net

Table 1: Calculated Electronic Properties of Astaxanthin This table is for illustrative purposes and combines findings from multiple computational studies. Exact values vary with the computational method and parameters used.

PropertyDescriptionTypical Computational FindingReference
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals.Influenced by solvent; decreases in higher polarizability solvents. nih.govnih.gov
S₀→S₂ Transition The primary allowed electronic transition responsible for the strong visible absorption.Calculated absorption maximum (λmax) values are benchmarked against experimental data. rsc.org
S₀→S₁ Transition The lowest energy electronic transition.Optically forbidden (dipole-forbidden) due to the C₂h symmetry of the polyene chromophore. teraproject.net
Intramolecular Charge Transfer (ICT) A process involving electron redistribution upon excitation.Enhanced by higher solvent polarizability, affecting excited-state characteristics. nih.gov

The probability of an electronic transition, and thus the intensity of an absorption band, is governed by the transition dipole moment. Quantum chemical calculations are used to compute this property for various electronic transitions. For astaxanthin, the S₀→S₂ transition possesses a large transition moment, explaining its high molar absorption coefficient, while the S₀→S₁ transition has a near-zero transition moment. teraproject.netnih.gov

Programs such as the Gaussian 09 package are utilized to calculate the transition moment of a single astaxanthin molecule. nih.gov This calculated value is crucial for applying models like the Frenkel exciton (B1674681) theory to understand the optical properties of astaxanthin aggregates. nih.gov Furthermore, quantum chemical methods can predict how structural changes, such as Z-isomerization, affect optical properties. Calculations have shown that Z-isomers of astaxanthin exhibit a significant attenuation in absorption intensity at the maximum absorption wavelength (λmax) and a lower molar absorption coefficient compared to the all-trans isomer. sciopen.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows researchers to model the behavior of (R,R)-astaxanthin in various environments, from simple solutions to complex biological membranes and protein complexes. rsc.orgnih.gov

In polar solvents like water-ethanol or water-acetone mixtures, this compound molecules tend to self-assemble into supramolecular structures known as aggregates. teraproject.netacs.org MD simulations are instrumental in elucidating the geometry and formation mechanisms of these aggregates. rsc.org Two primary types of aggregates are formed: H-aggregates, which exhibit a blue-shifted absorption spectrum, and J-aggregates, which show a red-shifted spectrum. teraproject.netnih.gov

H-aggregates: MD simulations have confirmed that H-aggregates consist of card-packed or face-to-face stacks of astaxanthin molecules. teraproject.netmdpi.com The stacking occurs perpendicular to the polyene planes, with intermolecular distances ranging from 0.45 nm to 0.9 nm. nih.govresearchgate.net These models can consist of dimers, trimers, and larger structures like hexamers. nih.gov

J-aggregates: These aggregates are characterized by a head-to-tail arrangement of the molecules. mdpi.com

Simulations show that the water content in a mixed solvent system plays a critical role in the morphology of the aggregates. acs.org At lower water concentrations, loosely connected dimers and trimers are observed, while at higher concentrations, more compact three-dimensional structures are formed. acs.org These computational models of dimers and decamers help to understand how the solvent type influences the final supramolecular structure. rsc.org

MD simulations provide detailed information about the non-covalent interactions that stabilize astaxanthin aggregates and its complexes with biological molecules. In aggregates, π-π stacking interactions between the conjugated polyene chains are a dominant stabilizing force. mdpi.com

In biological contexts, MD simulations have been used to explore the interaction of astaxanthin with various proteins. For instance, simulations have revealed the binding mechanism of astaxanthin to the active site of human cytochrome P450 CYP2C9 and Peroxisome Proliferator-Activated Receptor Gamma (PPARG). nih.govresearchgate.net These studies analyze conformational changes, hydrogen bonding, and per-residue energy contributions to understand how astaxanthin binds and stabilizes within the protein's catalytic site. nih.govresearchgate.net Other simulations have investigated how astaxanthin and its metal-ion complexes can interact with proteins like glycated human serum albumin to prevent conformational unfolding. nih.gov

Table 2: Key Intermolecular Interactions of Astaxanthin from MD Simulations

SystemInteracting MoleculesPrimary Interactions InvestigatedKey FindingReference
H-Aggregates Astaxanthin - Astaxanthinπ-π stacking, van der Waals forcesFace-to-face stacking with intermolecular distances of 0.45-0.9 nm. teraproject.netnih.govresearchgate.net
Biological System Astaxanthin - Cytochrome P450Hydrogen bonds, hydrophobic interactionsAstaxanthin binds to the catalytic active site, inducing conformational stabilization. nih.gov
Biological System Astaxanthin - Glycated Human Serum AlbuminNon-covalent interactionsAstaxanthin helps maintain the protein's conformational stability and prevents unfolding. nih.gov

Spectroscopic Simulations and Modeling

To bridge the gap between theoretical structures and experimental observations, computational models are used to simulate various types of spectra. This approach allows for the validation of computationally derived structures by comparing their simulated spectra with those measured experimentally.

Based on the Frenkel exciton model, the dramatic changes in the absorption spectra upon aggregation can be explained. nih.govarxiv.orgarxiv.org This model treats the aggregate as a collection of interacting monomers, where the excitonic coupling between the transition moments of individual astaxanthin molecules leads to a splitting of the excited state energy levels. nih.govarxiv.org This splitting results in the characteristic blue shift for H-aggregates and red shift for J-aggregates. nih.govresearchgate.net

A combined methodology using MD simulations to generate realistic aggregate geometries followed by quantum chemical calculations (MD/QC) has proven effective. rsc.orgrsc.org The structures obtained from MD are used as input for quantum chemical methods (like ZIndo/S or TD-DFT) to compute the absorption and electronic circular dichroism (ECD) spectra. rsc.orgrsc.org These simulations have successfully reproduced experimental trends, including the dependence of the aggregate structure and spectral shape on the solvent composition. rsc.orgrsc.org Furthermore, spectroscopic models often incorporate intramolecular vibrations, such as the characteristic C-C and C=C stretching modes, to accurately reproduce the line shape of the experimental spectra. arxiv.orgarxiv.org

Frenkel Exciton Model for Absorption and Circular Dichroism Spectra

The distinct spectroscopic properties of this compound aggregates are effectively rationalized through the application of the Frenkel exciton model. This model presupposes that the individual molecules within an aggregate retain their electronic integrity but are electronically coupled. The aggregation of astaxanthin molecules leads to significant alterations in their absorption and circular dichroism (CD) spectra, which are contingent on the geometric arrangement of the transition dipole moments of the constituent monomers.

In its monomeric form, the electronic absorption spectrum of astaxanthin is primarily characterized by a strong transition from the ground state (S₀, 1¹Ag⁻) to the second excited state (S₂, 1¹Bu⁺), originating from the π-electron system of the polyene chain. rsc.org Upon aggregation, this primary absorption band undergoes a spectral shift, the direction of which is indicative of the aggregate's structure. Theoretical studies have employed the Frenkel exciton model to elucidate the absorption spectra of these aggregates. arxiv.org The model considers the resonance interaction energy between astaxanthin monomers, with constraints often derived from semi-empirical quantum chemical calculations. arxiv.org

Computational approaches combining molecular dynamics (MD) and quantum chemical (QC) methods, such as Time-Dependent Density Functional Theory (TD-DFT) and the Zerner's Intermediate Neglect of Differential Overlap (ZIndo/S) method, have been utilized to simulate the absorption and CD spectra of astaxanthin aggregates. scispace.comrsc.org These simulations have successfully reproduced experimentally observed spectral trends, including the sign pattern in CD spectra, which is highly sensitive to the chirality and structure of the aggregate. scispace.comrsc.org The combination of experimental data with these theoretical models provides a robust framework for interpreting the structure and chirality of astaxanthin aggregates. scispace.com

Interpretation of Spectroscopic Shifts (H-aggregates, J-aggregates)

The aggregation of this compound in aqueous environments or hydrated polar solvents gives rise to two primary types of supramolecular structures, known as H- and J-aggregates, each distinguished by characteristic spectroscopic shifts. rsc.orgarxiv.orgsemanticscholar.org The formation of these aggregates is influenced by factors such as solvent composition and temperature. researchgate.net

H-aggregates , or "hypsochromic" aggregates, are characterized by a blue shift in the main electronic absorption band to around 390-400 nm, compared to the monomeric astaxanthin which absorbs between 470-495 nm depending on the solvent. rsc.orgarxiv.orgsemanticscholar.org This blue shift is attributed to a "card-stack" or "sandwich-type" arrangement of the astaxanthin molecules, where the transition dipole moments are aligned parallel to each other. This parallel alignment results in a higher energy electronic transition, hence the shift to shorter wavelengths. H-aggregates are typically formed in mixtures with a high proportion of water, for instance, a 1:9 acetone-water mixture. researchgate.netteraproject.net

J-aggregates , or "bathochromic" aggregates, exhibit a red-shifted absorption band, with peaks appearing at wavelengths greater than 550 nm. arxiv.orgsemanticscholar.org This significant red shift is indicative of a "head-to-tail" arrangement of the astaxanthin molecules, where the transition dipole moments are aligned in a linear fashion. arxiv.org This arrangement leads to a lower energy electronic transition. J-aggregates tend to form in solvent mixtures with a lower water content, such as a 3:7 acetone-water mixture, and their formation can also be temperature-dependent. arxiv.orgresearchgate.net

The table below summarizes the key spectroscopic characteristics of monomeric, H-aggregated, and J-aggregated astaxanthin.

SpeciesTypical ArrangementAbsorption Maximum (λmax)Spectroscopic Shift
Monomeric Astaxanthin-470-495 nm-
H-aggregateParallel ("Card-stack")~390-400 nmBlue Shift (Hypsochromic)
J-aggregateHead-to-tail>550 nmRed Shift (Bathochromic)

Furthermore, these aggregation phenomena are also reflected in the circular dichroism (CD) spectra. For instance, the CD spectrum of an H-aggregate of this compound may show two Cotton effects with a sign reversal near the absorption maximum of the aggregate. teraproject.net The specific nature of the CD spectrum can provide further insights into the helical structure of the aggregates. teraproject.net

Computational Analysis of Redox Mechanisms and Radical Scavenging Pathways

This compound is recognized for its potent antioxidant and radical scavenging properties. Computational studies have been instrumental in elucidating the underlying mechanisms of these activities. The primary mechanisms through which astaxanthin exerts its antioxidant effects include electron transfer, radical adduct formation, and hydrogen atom transfer. mdpi.com

Electron spin resonance (ESR) and spin trapping studies have computationally demonstrated that astaxanthin is an effective scavenger of diphenylpicryl-hydrazyl (DPPH) and galvinoxyl free radicals. mdpi.comresearchgate.net These studies have shown a dose-dependent radical scavenging activity. mdpi.com

Furthermore, computational models have been employed to understand the interaction of astaxanthin with reactive oxygen species (ROS). It has been shown to be a potent quencher of singlet oxygen. mdpi.comresearchgate.net The presence of conjugated double bonds and terminal ring structures in the astaxanthin molecule are key to its ability to delocalize unpaired electrons and effectively neutralize free radicals.

At a cellular level, computational analyses complement experimental findings that show astaxanthin can protect the mitochondrial redox state and its functional integrity against oxidative stress. nih.gov It has been demonstrated to maintain mitochondria in a more reduced state, even under conditions of oxidative challenge. nih.gov This is achieved by mitigating the accumulation of ROS and preserving the mitochondrial membrane potential. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely used to investigate the interactions of this compound with various protein targets, providing insights into its potential biological activities.

These studies have revealed that astaxanthin can effectively bind to the active sites of a range of proteins through a combination of hydrogen bonding and hydrophobic interactions. nih.gov For example, in a study involving the proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism, astaxanthin was identified as a promising ligand with a strong binding affinity. nih.gov The docking analysis highlighted key molecular interactions with residues such as Arg-306, Pro-331, and Arg-357 within the catalytic domain of PCSK9. nih.gov

Similarly, molecular docking studies have been conducted to explore the anticancer potential of astaxanthin by examining its interaction with specific receptors like Procaspase 7, Protein Kinase B, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). wisdomlib.org These studies have calculated the binding affinity scores and identified the specific amino acid residues involved in the interactions. wisdomlib.org

The table below presents a summary of molecular docking studies of astaxanthin with various protein targets, including their Protein Data Bank (PDB) IDs and calculated binding affinities.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)--10.5Asn-298, Gln-302, Arg-306, Ser-329, Pro-331, Arg-357, Lys-421, Asp-422
Procaspase 7--9.0Gln 184
Vascular Endothelial Growth Factor Receptor-2 (VEGFR2)1VR2-7.7Gly 846
Matrix Metalloproteinase-1 (MMP-1)1SU3-10.5GLU311, LYS276, GLU113, ASP254, ALA258
Matrix Metalloproteinase-3 (MMP-3)--11.9-
β-Glucuronidase3LPG, 1BHG--

These computational models are invaluable for predicting the binding modes of astaxanthin to various proteins and for guiding further experimental studies to validate these interactions and their functional consequences.

Future Research Directions in R,r Astaxanthin Studies

Deeper Elucidation of Stereoisomer-Specific Molecular Mechanisms

While astaxanthin (B1665798), in general, is recognized for its potent antioxidant and anti-inflammatory properties, the specific molecular mechanisms distinguishing the (R,R)-astaxanthin stereoisomer from its (S,S) and (S,R) counterparts remain an area of active research. Future studies will need to focus on how the spatial arrangement of the hydroxyl groups on the β-ionone rings influences its interaction with cellular membranes, proteins, and signaling molecules. frontiersin.orgsemanticscholar.org

Key research questions to be addressed include:

Differential Membrane Interactions: How does the (R,R) configuration affect its orientation and stability within the cell membrane bilayer, and how does this influence its antioxidant efficacy at the lipid-water interface? semanticscholar.org

Enzyme and Receptor Binding: Are there specific enzymes or receptors that exhibit preferential binding to this compound, and what are the downstream consequences of these interactions?

Signaling Pathway Modulation: While astaxanthin is known to modulate pathways like NF-κB, PI3K/Akt, and Nrf2, it is crucial to investigate if the (R,R) isomer has a more pronounced or distinct effect on these pathways compared to other stereoisomers. nih.govfrontiersin.orgmdpi.com For instance, research has shown astaxanthin can inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by repressing the NF-κB and MAPK pathways. frontiersin.org Further investigation is needed to determine the stereoisomer-specific efficacy in these processes.

Advanced Strategies for Stereospecific Biosynthesis and Production Enhancement

Currently, the yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) is a primary natural source of this compound. mdpi.comnih.gov However, enhancing the yield and stereospecificity of production remains a significant challenge. Future research will likely focus on a combination of classical and modern biotechnological approaches.

Key strategies include:

Metabolic Engineering: This involves the targeted modification of metabolic pathways in producer organisms. Key targets for upregulation include genes involved in the carotenoid biosynthesis pathway, such as those encoding for β-carotene hydroxylase (crtZ) and β-carotene ketolase (crtW/BKT). e-algae.orgnih.govnih.gov Conversely, inactivating competing pathways or genes involved in catabolic repression, like CYP61 and MIG1, could further channel metabolic flux towards this compound production. researchgate.net

Synthetic Biology: The construction of novel biosynthetic pathways in more tractable host organisms like Escherichia coli and Saccharomyces cerevisiae offers a promising avenue. researchgate.netmdpi.com This approach allows for the modular assembly of genes from different sources to create highly efficient and specific production systems.

Process Optimization: Further optimization of fermentation conditions, such as nutrient composition (e.g., carbon-to-nitrogen ratio), temperature, and light exposure, can significantly impact astaxanthin yields. mdpi.commdpi.com For example, a high carbon-to-nitrogen ratio has been shown to promote astaxanthin synthesis. mdpi.com

Development of Novel and High-Throughput Analytical Techniques for Isomer Profiling

The accurate and efficient separation and quantification of astaxanthin stereoisomers are paramount for both research and industrial applications. While High-Performance Liquid Chromatography (HPLC) is the current standard, there is a need for more advanced and rapid analytical methods. ulpgc.es

Future developments in this area may include:

Advanced Chromatographic Methods: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle columns can offer improved resolution and reduced analysis times. ulpgc.esnih.gov Chiral stationary phases specifically designed for carotenoid separation will also be crucial for baseline separation of (R,R), (S,S), and meso-astaxanthin.

Mass Spectrometry-Based Techniques: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) can provide enhanced selectivity and sensitivity, allowing for the differentiation of structural isomers. ulpgc.es

High-Throughput Screening Methods: The development of spectroscopic or enzymatic assays that are sensitive to the stereochemistry of astaxanthin could enable rapid screening of large numbers of samples, which is particularly useful in metabolic engineering and bioprospecting efforts.

Table 1: Comparison of Analytical Techniques for Astaxanthin Isomer Analysis This table is interactive. Users can sort and filter the data.

Technique Principle Advantages Limitations Key Research Findings
HPLC (C18 Column) Reversed-phase chromatography Cost-effective, simple, rapid separation of major isomers. researchgate.netresearchgate.net May require optimization for complete baseline separation of all stereoisomers. Successfully separated all-E, 9Z, 13Z, and 15Z isomers within 20 minutes. researchgate.net
HPLC (C30 Column) Reversed-phase chromatography with specialized column Efficient separation of a wide range of carotenoid isomers. researchgate.netresearchgate.net Often requires toxic and volatile mobile phases (e.g., methyl tert-butyl ether). researchgate.net Provides good separation but with longer run times and hazardous solvents. researchgate.net
UHPLC Chromatography with sub-2 µm particles Faster analysis, higher resolution, and sensitivity compared to HPLC. ulpgc.esnih.gov Higher initial instrument cost and can be more susceptible to clogging. Can distinguish between co-eluting carotenoids like antheraxanthin (B39726) and astaxanthin when coupled with MS/MS. ulpgc.es
LC-MS/MS Chromatography coupled with mass spectrometry High selectivity and sensitivity, provides structural information. ulpgc.es Complex instrumentation and data analysis. Enables the use of specific transitions to improve the selectivity of carotenoid analysis. ulpgc.es

Integrated Multi-Omics Approaches for Comprehensive Pathway Understanding

To gain a holistic view of the complex regulatory networks governing this compound biosynthesis, future research will increasingly rely on the integration of multiple "omics" datasets. This systems biology approach can uncover novel regulatory elements and metabolic bottlenecks. researchgate.netfrontiersin.org

Genomics: Whole-genome sequencing of producer organisms can identify all the genes potentially involved in the astaxanthin pathway and its regulation.

Transcriptomics: RNA-Seq analysis can reveal how the expression of these genes changes under different conditions, highlighting key regulatory genes. nih.gov

Proteomics: Analyzing the entire protein complement can provide insights into the actual abundance and post-translational modifications of enzymes in the biosynthetic pathway.

Metabolomics: Profiling the levels of various metabolites can help to identify pathway intermediates and pinpoint enzymatic bottlenecks. frontiersin.org

By integrating these datasets, researchers can construct comprehensive models of the metabolic network, leading to more targeted and effective strategies for metabolic engineering. frontlinegenomics.comnih.govnih.govfrontiersin.org

Computational Design of Enhanced this compound Biosynthesis Systems

In silico modeling and computational design are becoming indispensable tools in metabolic engineering. annualreviews.org Future research will leverage these approaches to accelerate the development of superior this compound production strains.

Potential applications include:

Metabolic Flux Analysis (MFA): Computational models can predict the flow of metabolites through the cell's network, identifying reactions that divert precursors away from astaxanthin synthesis.

Enzyme Engineering: Protein modeling and simulation can be used to design mutations that enhance the catalytic efficiency or stereospecificity of key enzymes like β-carotene hydroxylase and ketolase.

Pathway Design: Computational tools can help in the design of novel biosynthetic pathways and predict their performance in different host organisms.

Exploration of Undiscovered Enzymes and Genetic Elements in this compound Metabolism

The known biosynthetic pathway to this compound in organisms like X. dendrorhous provides a solid foundation, but there may be undiscovered enzymes and regulatory elements that could be exploited for production enhancement.

Future research should focus on:

Bioprospecting: Screening diverse microorganisms from various environments for novel enzymes with higher activity or unique properties related to astaxanthin synthesis.

Functional Genomics: Using techniques like gene knockout libraries and CRISPR-based screening to identify novel genes that influence astaxanthin accumulation.

Regulatory Element Discovery: Investigating non-coding regions of the genome to identify promoters, enhancers, and other regulatory elements that control the expression of astaxanthin biosynthesis genes. For instance, understanding the role of transcription factors and co-repressor complexes like Cyc8-Tup1 could lead to new strategies for de-repressing the pathway. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to more efficient and sustainable production methods and a deeper understanding of its unique biological functions.

Q & A

Q. What experimental methodologies are commonly used to optimize (R,R)-Astaxanthin production in microbial fermentation systems?

Researchers employ Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to model fermentation conditions. For example, Box-Behnken designs (BBD) are used to test variables like temperature, pH, and moisture content, with 17 experiments per variable combination to maximize yield . Central Composite Designs (CCD) and kinetic studies further refine extraction parameters (e.g., solvent ratios, temperature) to recover astaxanthin from waste sources . Tabulated data from these designs (e.g., Table 1 in , Table 5 in ) guide parameter optimization.

Q. How do researchers assess the antioxidant mechanisms of this compound in cellular models?

In vitro studies use retinal cells, hepatocytes, or lymphocytes to measure oxidative stress markers (e.g., lipid peroxidation, ROS levels) after astaxanthin treatment. For instance, astaxanthin reduces destructive neovascularization in retinal cells by inhibiting ROS-mediated pathways . Mechanistic studies often pair these models with transcriptomic analysis to identify upregulated antioxidant genes (e.g., NRF2, SOD) .

Q. What in vivo models are standard for evaluating this compound’s hepatic safety and pharmacokinetics?

Rodent models (rats/mice) are used for repeat-dose toxicity studies (e.g., 3-month exposure) to assess liver enzyme levels (ALT, AST) and histopathology . Kinetic studies in rats measure absorption/distribution via HPLC, focusing on bioaccumulation in lipid-rich tissues . EFSA guidelines mandate these models for regulatory approval, emphasizing dose-dependent effects and metabolic pathways .

Advanced Research Questions

Q. How can transcriptomic analysis resolve genetic bottlenecks in this compound biosynthesis in microalgae?

RNA-seq of mutant strains (e.g., Coelastrum sp.) identifies differentially expressed genes (DEGs) in carotenoid pathways. For example, mutants with 2.5× higher astaxanthin production show upregulated BKT (beta-carotene ketolase) and CRTR-B (carotenoid beta-hydroxylase) genes, validated via qPCR and pathway enrichment analysis (Table 3 in ). CRISPR-Cas9 editing of these genes further enhances yield .

Q. What strategies address contradictions in this compound’s effects on cardiovascular parameters across clinical studies?

Meta-analyses (e.g., 13 trials in ) use random-effects models to reconcile heterogeneity. Sensitivity analysis identifies confounding variables (e.g., gender-specific responses, unstandardized dosing). For example, subgroup analysis reveals astaxanthin significantly lowers LDL-C and systolic BP only in studies with ≥20 mg/day doses and ≥12-week durations . Trim-and-fill adjustments correct publication bias in such datasets .

Q. How do researchers design experiments to isolate this compound’s anti-inflammatory effects from its antioxidant activity?

Dual-arm studies compare astaxanthin with synthetic antioxidants (e.g., vitamin E) in models like hyperosmolar dry eye or spinal cord injury. For instance, astaxanthin reduces TNF-α and IL-6 levels in spinal cord tissues independently of ROS scavenging, confirmed via siRNA knockdown of NF-κB pathways . Flow cytometry further isolates immune cell responses (e.g., lymphocyte proliferation in LPS-challenged models) .

Q. What advanced statistical models predict this compound’s therapeutic potential for polycystic ovary syndrome (PCOS)?

Multivariate regression of histological data (e.g., ovarian follicle counts) identifies astaxanthin’s efficacy vs. metformin. In PCOS rats, astaxanthin increases normal follicles by 40% and reduces cystic formations, with effect sizes calculated via ANOVA (p<0.01) . Limitations like sample overlap are addressed via stratified randomization in follow-up studies .

Methodological Challenges & Solutions

Q. How do researchers optimize solvent systems for this compound extraction while minimizing degradation?

Supercritical CO₂ extraction with ethanol co-solvents achieves >90% recovery from shrimp waste, validated via UV-Vis spectroscopy. Degradation kinetics (Arrhenius models) show stability at ≤60°C, with HPLC monitoring of cis-trans isomerization .

Q. What protocols ensure reproducibility in measuring this compound’s dose-dependent effects on oxidative stress?

Standardized cell viability assays (MTT) and ROS kits (e.g., DCFH-DA) are paired with strict dose ranges (e.g., 5–50 µM in vitro, 2–200 mg/kg in vivo). Subgroup analyses in meta-studies confirm significant antioxidant effects only at ≥20 mg/day doses in humans .

Q. How are genetic engineering approaches validated for enhancing this compound synthesis in yeast?

Overexpression of crtS and crtR genes in Rhodosporidium toruloides is tested via fed-batch fermentation. Yield improvements (e.g., 120 mg/L vs. wild-type 45 mg/L) are cross-validated via LC-MS and Raman spectroscopy .

Data Interpretation & Reporting

Q. How should researchers report conflicting data on this compound’s impact on HDL-C levels?

Transparent reporting includes stratification by population demographics (e.g., gender-specific effects in ) and intervention duration. Forest plots with 95% confidence intervals clarify effect magnitudes, while Egger’s regression tests quantify publication bias .

Q. What criteria define clinically relevant outcomes in this compound trials for neurodegenerative diseases?

Primary endpoints include biomarker changes (e.g., Aβ40/42 ratios in Alzheimer’s models), while secondary endpoints assess cognitive scores (e.g., Morris water maze performance). Blinded histopathology (e.g., hippocampal neuron counts) reduces observer bias .

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(R,R)-Astaxanthin

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